Product packaging for hexahydro-1H-pyrrolizine-2-carboxylic acid(Cat. No.:CAS No. 342411-93-2)

hexahydro-1H-pyrrolizine-2-carboxylic acid

Cat. No.: B1355543
CAS No.: 342411-93-2
M. Wt: 155.19 g/mol
InChI Key: PWYVGBXGOHIGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexahydro-1H-pyrrolizine-2-carboxylic acid (CAS 342411-93-2) is a saturated bicyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It features a pyrrolizidine core, a structure consisting of two fused five-membered rings with a nitrogen atom at the bridgehead, and is substituted with a carboxylic acid functional group at the 2-position . This specific architecture makes it a valuable building block in organic synthesis and medicinal chemistry research. The pyrrolizidine scaffold is a fundamental structure in a class of natural products known as pyrrolizidine alkaloids (PAs), which are produced by thousands of plant species as defense compounds . Furthermore, the pyrrolizine core is recognized as a "privileged scaffold" in drug discovery for its ability to bind to multiple biological targets . Researchers are actively investigating pyrrolizine derivatives for a range of potential therapeutic applications. While the specific mechanism of action for this particular analog may be undefined, related compounds have demonstrated diverse biological activities. For instance, certain pyrrolizine derivatives have been patented for their use in controlling chemical synaptic transmission, suggesting potential neurological applications . Other derivatives have been studied for their cognitive-enhancing properties and ability to reverse experimentally induced amnesia . The carboxylic acid functional group on this compound provides a versatile handle for further chemical modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B1355543 hexahydro-1H-pyrrolizine-2-carboxylic acid CAS No. 342411-93-2

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYVGBXGOHIGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491185
Record name Hexahydro-1H-pyrrolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342411-93-2
Record name Hexahydro-1H-pyrrolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexahydro-1H-pyrrolizine, also known as pyrrolizidine, is a bicyclic heterocyclic organic compound that forms the core structure of a wide array of natural and synthetic molecules.[1] Its derivatives, particularly those containing a carboxylic acid moiety, have garnered significant attention in the field of medicinal chemistry and drug discovery due to their diverse biological activities. These activities range from anti-inflammatory and anticancer to nootropic and antiemetic properties.[2] This technical guide provides a comprehensive overview of hexahydro-1H-pyrrolizine carboxylic acids, with a focus on their chemical properties, synthesis, and biological relevance. While specific data for hexahydro-1H-pyrrolizine-2-carboxylic acid is limited in publicly available scientific literature, this guide will detail the characteristics of closely related and well-documented isomers, primarily the 1-carboxylic acid and 7a-carboxylic acid derivatives, to provide a thorough understanding of this class of compounds.

Chemical Structure and Properties

The fundamental structure of hexahydro-1H-pyrrolizine consists of a fused five-membered and six-membered ring system with a nitrogen atom at the bridgehead. The position of the carboxylic acid group on this scaffold significantly influences the molecule's stereochemistry and physicochemical properties, which in turn affect its biological activity.

The table below summarizes the key chemical data for several known hexahydro-1H-pyrrolizine carboxylic acid derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Hexahydro-1H-pyrrolizine-1-carboxylic acid12304356 (CID)C₈H₁₃NO₂155.19
Hexahydro-1H-pyrrolizine-7a-carboxylic acid412283-63-7C₈H₁₃NO₂155.19
1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester54514-96-4C₉H₁₅NO₂169.22
1H-Pyrrolizine-1-carboxylic acid, hexahydro-2-hydroxy-2-methyl-, methyl ester80151-77-5C₁₀H₁₇NO₃199.25
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,3-dioxo-, methyl ester1934431-46-5C₉H₁₁NO₄197.19

Synthesis of Hexahydro-1H-pyrrolizine Carboxylic Acid Derivatives

The synthesis of hexahydro-1H-pyrrolizine scaffolds and their carboxylic acid derivatives often involves multi-step reaction sequences. A common strategy involves the cyclization of proline derivatives.

General Experimental Protocol for Synthesis:

The following provides a generalized experimental protocol for the synthesis of related pyrrolizidine structures, which can be adapted for the synthesis of specific carboxylic acid derivatives.

Materials and Reagents:

  • Appropriate starting materials (e.g., proline esters, alkynyl amines)

  • Anhydrous solvents (e.g., dichloromethane, methanol, ethyl acetate)

  • Reagents for cyclization (e.g., potassium hexamethyldisilazide (KHMDS))

  • Catalysts (if required)

  • Reagents for purification (e.g., silica gel for column chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: All reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to exclude moisture.

  • Solvent and Reagent Preparation: Anhydrous solvents are used as obtained from commercial sources or freshly distilled. Reagents are used as supplied unless otherwise noted.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization is achieved using UV light or by staining with appropriate reagents such as potassium permanganate or iodine.

  • Work-up: Upon completion, the reaction mixture is typically quenched with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Logical Workflow for Synthesis:

G Start Starting Materials (e.g., Proline ester) Reaction1 Functional Group Manipulation (e.g., N-alkylation) Start->Reaction1 Cyclization Intramolecular Cyclization Reaction1->Cyclization Purification Purification (e.g., Chromatography) Cyclization->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Hexahydro-1H-pyrrolizine Carboxylic Acid Derivative Characterization->FinalProduct

Caption: Generalized workflow for the synthesis of hexahydro-1H-pyrrolizine derivatives.

Biological Activity and Drug Development Potential

The pyrrolizidine scaffold is a key component in numerous biologically active compounds. The carboxylic acid functional group, in particular, can play a crucial role in the interaction of these molecules with biological targets, often acting as a key binding motif.

Derivatives of hexahydro-1H-pyrrolizine have been investigated for a range of therapeutic applications:

  • Anti-inflammatory Activity: Some pyrrolizine derivatives, such as ketorolac, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Anticancer Activity: The pyrrolizine nucleus is found in compounds like mitomycin C, a well-known anticancer agent.[2] The mechanisms of action for anticancer pyrrolizine derivatives can include DNA alkylation and inhibition of various enzymes crucial for cancer cell survival.[2]

  • Nootropic Effects: Certain synthetic pyrrolizine derivatives have shown potential as nootropic agents, which are substances that may improve cognitive function.[2]

Signaling Pathway Involvement (Hypothetical for a Generic Derivative):

While a specific signaling pathway for the titular compound is not documented, related compounds often interact with key cellular signaling pathways. For instance, an anti-inflammatory derivative might inhibit the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.

G ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PyrrolizineDerivative Pyrrolizine Derivative (e.g., Ketorolac) PyrrolizineDerivative->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the COX pathway by a pyrrolizine derivative.

Conclusion

Hexahydro-1H-pyrrolizine carboxylic acids represent a valuable class of compounds for drug discovery and development. While detailed experimental data for the 2-carboxylic acid isomer remains elusive in the current body of scientific literature, the extensive research on related isomers provides a strong foundation for future investigations. The synthetic methodologies and biological activities discussed in this guide highlight the potential of this scaffold and underscore the need for further exploration of its various isomers to unlock their full therapeutic potential. Researchers and drug development professionals are encouraged to build upon the existing knowledge of the more common 1- and 7a-carboxylic acid derivatives to design and synthesize novel compounds, including the 2-carboxylic acid isomer, for biological evaluation.

References

hexahydro-1H-pyrrolizine-2-carboxylic acid structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Hexahydro-1H-pyrrolizine-2-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is scarce in publicly available literature. This guide provides a comprehensive overview of the hexahydro-1H-pyrrolizine (also known as pyrrolizidine) core structure, detailed information on its closely related and better-studied isomers, and discusses potential synthetic routes, properties, and biological activities relevant to the title compound.

Executive Summary

The hexahydro-1H-pyrrolizine scaffold is a privileged heterocyclic system found in a wide array of natural products, most notably pyrrolizidine alkaloids (PAs). These compounds exhibit a diverse range of biological activities, from hepatotoxicity to potential therapeutic applications. This document serves as a technical guide to the structure, properties, synthesis, and biological context of hexahydro-1H-pyrrolizine carboxylic acids, with a specific focus on the 2-carboxylic acid isomer. Due to the limited specific data on the 2-isomer, information from closely related analogues, such as the 1-carboxylic acid isomer, is presented to infer its potential characteristics. This guide is intended to provide a foundational understanding for researchers interested in the medicinal chemistry and drug development potential of this class of compounds.

Structure and Nomenclature

The core structure is a bicyclic system consisting of two fused five-membered pyrrolidine rings sharing a common nitrogen atom. The systematic name for this saturated bicyclic amine is hexahydro-1H-pyrrolizine, commonly referred to as pyrrolizidine.[1][2][3] The carboxylic acid substituent at the 2-position gives the target compound, this compound.

synthetic_pathway proline_ester Proline or Pyrrolidine Derivative azomethine_ylide Azomethine Ylide (generated in situ) proline_ester->azomethine_ylide Thermal or Photochemical Activation dipolarophile Dipolarophile (e.g., activated alkene/alkyne) pyrrolizidine Hexahydro-1H-pyrrolizine Derivative dipolarophile->pyrrolizidine azomethine_ylide->pyrrolizidine [3+2] Cycloaddition metabolic_pathway PA Pyrrolizidine Alkaloid (PA) (Inactive Pre-toxin) Metabolism Metabolic Activation (Liver Cytochrome P450) PA->Metabolism DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Pyrrolic Ester) Metabolism->DHP Detox Hydrolysis & Detoxification DHP->Detox Excretion Adducts Alkylation of Cellular Nucleophiles (DNA, Proteins) DHP->Adducts Toxicity Cellular Damage & Organ Toxicity (Hepatotoxicity, etc.) Adducts->Toxicity

References

The Pyrrolizidine Alkaloids (PAs): A Widespread Class of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of the Pyrrolizidine Nucleus and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of compounds based on the hexahydro-1H-pyrrolizine (pyrrolizidine) nucleus. While hexahydro-1H-pyrrolizine-2-carboxylic acid is not a widely reported natural product, its core structure is the foundation for a vast and significant class of secondary metabolites known as pyrrolizidine alkaloids (PAs). Understanding the natural history of this structural class is crucial for researchers in natural products chemistry, toxicology, and drug development.

Pyrrolizidine alkaloids are a group of over 660 identified compounds, with estimates suggesting they occur in more than 6,000 plant species.[1][2] These alkaloids are characterized by a core structure of two fused five-membered rings with a nitrogen atom at the bridgehead, known as the pyrrolizidine nucleus.[3] They are primarily synthesized by plants as a chemical defense mechanism against herbivores.[1][3]

The natural occurrence of PAs is most prominent in specific plant families:

  • Boraginaceae (the borage family)

  • Asteraceae (the daisy family), particularly the tribes Senecioneae and Eupatorieae

  • Fabaceae (the legume family), especially the tribe Crotalarieae[1][4]

Due to the widespread presence of PA-containing plants, these alkaloids can inadvertently enter the human food chain. Contamination has been reported in a variety of products, posing a potential health risk due to the known hepatotoxicity, genotoxicity, and carcinogenicity of some PAs.[2][5]

Table 1: Quantitative Occurrence of Pyrrolizidine Alkaloids in Various Food Matrices
Food MatrixPA Concentration RangeKey Contaminating PA TypesReference(s)
HoneyUp to 1 mg/kgEchium-derived PAs[6]
Herbal Teas & InfusionsAverage of 0.8 µg/L in some marketsVaries by herbal ingredients[7]
Milk & Dairy Products0.05 to 0.17 µg/L in contaminated samplesTransferred from animal feed[7]
Eggs5 to 168 µg/kg in contaminated samplesTransferred from chicken feed[4][6]
Spices (e.g., Oregano, Marjoram)Can be very highCo-harvesting with PA-weeds[7]
GrainsVariableContamination by weed seeds[6]

Biosynthesis of the Pyrrolizidine Core

The biosynthesis of the fundamental pyrrolizidine nucleus (the necine base) is a conserved pathway originating from common amino acids. This provides a foundational understanding of how a compound like this compound could potentially be formed, either as an intermediate or a metabolic shunt product.

The pathway begins with the amino acids arginine and ornithine, which are converted to putrescine. Two molecules of putrescine are then condensed by the enzyme homospermidine synthase (HSS), the first committed step in PA biosynthesis, to form homospermidine.[3] Subsequent oxidation and cyclization steps lead to the formation of the core pyrrolizidine ring system.[3] The various necine bases (e.g., retronecine, platynecine) are then formed through further enzymatic modifications like dehydrogenations and hydroxylations.[4]

The final PAs are created when these necine bases are esterified with necic acids, which are themselves derived from amino acid metabolism (e.g., from valine, leucine, or isoleucine).[3][4]

Pyrrolizidine Alkaloid Biosynthesis cluster_amino_acids Amino Acid Precursors cluster_core_pathway Core Necine Base Pathway cluster_final_pas Final Alkaloid Formation Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Pyrrolizidine Ring System Pyrrolizidine Ring System Homospermidine->Pyrrolizidine Ring System Oxidation & Cyclization Necine Bases (e.g., Retronecine) Necine Bases (e.g., Retronecine) Pyrrolizidine Ring System->Necine Bases (e.g., Retronecine) Pyrrolizidine Alkaloids (PAs) Pyrrolizidine Alkaloids (PAs) Necine Bases (e.g., Retronecine)->Pyrrolizidine Alkaloids (PAs) Esterification Necic Acids Necic Acids Necic Acids->Pyrrolizidine Alkaloids (PAs)

Caption: Biosynthetic pathway of Pyrrolizidine Alkaloids from amino acid precursors.

Experimental Protocols for Analysis

The analysis of PAs in complex matrices like plants and food requires robust and sensitive analytical methods. The most widely accepted and recommended technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[8]

General Extraction and Purification Protocol

This protocol outlines a typical procedure for extracting PAs from a plant or food sample for LC-MS/MS analysis.

  • Sample Homogenization:

    • Weigh 1-2 grams of the homogenized sample into a centrifuge tube.

    • For dry samples (e.g., tea, herbs), milling to a fine powder is required. For liquid samples (e.g., milk, honey), use an appropriate volume.

  • Extraction:

    • Add 20 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid) or acidified methanol/ethanol. The acidic conditions ensure that the PA nitrogen is protonated, increasing solubility in the polar solvent.

    • Extract the sample using an ultrasonic bath for 15-30 minutes at ambient temperature.[9]

    • Centrifuge the sample at high speed (e.g., 3800 x g) for 10 minutes to pellet solid material.[9]

    • Decant the supernatant. A second extraction of the pellet is often performed to ensure quantitative recovery.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The combined supernatants are purified using a C18 SPE cartridge to remove interfering matrix components.[9]

    • Conditioning: The cartridge is conditioned sequentially with methanol and then water.

    • Loading: The sample extract is loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed with water or a low-percentage methanol-water solution to remove polar impurities.

    • Elution: The PAs are eluted from the cartridge with methanol.[5][9]

  • Sample Reconstitution:

    • The methanolic eluate is evaporated to dryness under a gentle stream of nitrogen.

    • The residue is redissolved in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[9]

Analytical Workflow for PA Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Acidic Aqueous Extraction (Ultrasonication) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Cleanup Solid-Phase Extraction (C18) 1. Condition 2. Load 3. Wash 4. Elute Supernatant->SPE Cleanup Eluate Eluate SPE Cleanup->Eluate Evaporation & Reconstitution Evaporation & Reconstitution Eluate->Evaporation & Reconstitution Final Sample Final Sample Evaporation & Reconstitution->Final Sample LC-MS/MS Analysis LC-MS/MS Analysis Final Sample->LC-MS/MS Analysis

Caption: General experimental workflow for the extraction and analysis of PAs.

LC-MS/MS Instrumentation and Parameters

Quantitative analysis is typically performed on a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Table 2: Typical LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis
ParameterTypical SettingPurposeReference(s)
Chromatography
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Separation of different PA structures.[9]
Mobile Phase AWater with 5 mM Ammonium Formate and 0.1% Formic AcidAqueous component for gradient elution.[9]
Mobile Phase BMethanol with 5 mM Ammonium Formate and 0.1% Formic AcidOrganic component for gradient elution.[9]
GradientA time-programmed gradient from low to high %BTo elute PAs with varying polarities.[5]
Flow Rate0.2 - 0.4 mL/minStandard for analytical LC.-
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositivePAs readily form positive ions [M+H]⁺.[8]
Monitoring ModeMultiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification.[10]
Precursor Ion[M+H]⁺ of the target PAThe mass of the intact protonated molecule.[10]
Product IonsCharacteristic fragments (e.g., m/z 120, 138 for retronecine-type)Specific fragments used for confirmation and quantification.[10]
Collision EnergyOptimized for each PATo achieve optimal fragmentation for each MRM transition.-

Conclusion

While a direct natural source of this compound is not prominently documented in scientific literature, its core chemical scaffold, the pyrrolizidine nucleus, is a cornerstone of a large and toxicologically significant class of natural products. This guide provides the essential context for any investigation into this compound by detailing the natural occurrence, biosynthesis, and analytical methodologies for the broader class of pyrrolizidine alkaloids. The provided protocols and data serve as a robust starting point for researchers aiming to detect, quantify, or understand the metabolic origins of pyrrolizidine-based molecules in complex natural matrices.

References

The Emergence of a Key Synthetic Scaffold: A Technical History of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the discovery, synthesis, and application of hexahydro-1H-pyrrolizine-2-carboxylic acid, a pivotal bicyclic proline analogue in modern medicinal chemistry.

This technical guide offers an in-depth exploration of this compound, a conformationally restricted proline mimic that has played a crucial role in the development of targeted therapeutics. While not a naturally occurring compound with a traditional discovery narrative, its history is firmly rooted in the rational design of enzyme inhibitors, most notably as a cornerstone of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details the synthetic evolution of this important scaffold, presents key quantitative data, and provides detailed experimental protocols for its preparation and use.

From Proline Mimicry to Potent ACE Inhibition: A History Forged in Drug Design

The story of this compound, systematically named (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid or 2-azabicyclo[3.3.0]octane-3-carboxylic acid, is intrinsically linked to the quest for effective treatments for hypertension and heart failure. In the early 1980s, researchers at Hoechst AG sought to develop novel, potent, and specific inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The design of these inhibitors often centered on mimicking the structure of proline, the C-terminal amino acid of many natural ACE substrates.

The development of Ramipril (marketed as Altace®), a potent ACE inhibitor, marked the significant entry of the this compound scaffold into medicinal chemistry. The bicyclic structure of this proline analogue provided a rigid conformation that was found to bind with high affinity to the active site of ACE. A 1984 publication in Arzneimittelforschung detailed the potent inhibitory activity of the diacid form of Ramipril (Hoe 498 diacid), which incorporates the this compound moiety.[1]

The synthesis of the specific (S,S,S)-stereoisomer of benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride was a key step in the total synthesis of Ramipril. This pivotal intermediate provided the necessary conformational rigidity for potent inhibition of the angiotensin-converting enzyme.

Quantitative Analysis of Biological Activity

The primary application of this compound has been in the development of ACE inhibitors. The following table summarizes the inhibitory activity of Ramipril's active diacid form, which contains this core scaffold.

CompoundTargetKi (pmol/L)Assay Conditions
Hoe 498 diacid (Ramiprilat)Angiotensin-Converting Enzyme (ACE)7pH 7.5, 300 mmol/l sodium chloride, furanacryloyl-Phe-Gly-Gly as substrate

Data sourced from Arzneimittelforschung, 1984.[1]

Key Experimental Protocols

The synthesis of this compound and its derivatives has been the subject of extensive research, with various methods developed to control stereochemistry. Below are representative protocols for the synthesis of key intermediates.

Synthesis of cis,endo-2-Azabicyclo-[3.3.0]-octane-3-carboxylic Acid tert-Butyl Ester

This procedure is adapted from patented methods for preparing the core bicyclic amino acid.

Materials:

  • Azabicyclo-[3.3.0]-octane-carboxylic acid hydrochloride

  • Isobutylene

  • Concentrated sulfuric acid

  • Dioxane

  • Sodium hydroxide solution

  • Ether

  • Water

Procedure:

  • 25 g of azabicyclo-[3.3.0]-octane-carboxylic acid hydrochloride is reacted with 250 ml of isobutylene and 25 ml of concentrated sulfuric acid in 250 ml of dioxane.

  • The mixture is stirred at room temperature for 14 hours.

  • The reaction mixture is rendered alkaline with sodium hydroxide solution and concentrated in vacuo.

  • 100 ml of water is added, and the ester is extracted with ether.

  • Evaporation of the ether yields the title compound as a colorless oil (15 g).

This protocol is based on methodologies described in US Patent 4,727,160A.

Hydrolysis of Esters to the Carboxylic Acid

This general method is used for the deprotection of the ester to yield the final carboxylic acid.

Materials:

  • Ester of 2-azabicyclo-[3.3.0]-octane-3-carboxylic acid

  • Aqueous base (e.g., potassium hydroxide)

  • Dimethoxyethane

  • Hydrochloric acid

Procedure:

  • The ester is suspended in a suitable solvent such as dimethoxyethane.

  • An aqueous solution of a base (e.g., 4N KOH) is added until a pH of 9-10 is reached.

  • The mixture is stirred for approximately 30 minutes.

  • The pH is then adjusted to 4 with hydrochloric acid, and the solution is concentrated to yield the carboxylic acid.

This is a general procedure adapted from US Patent 4,727,160A.

Visualizing the Mechanism of Action and Synthetic Workflow

To better understand the role of this compound, the following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) and a generalized synthetic workflow.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin ACE ACE Ramipril Ramipril (containing the pyrrolizine scaffold) Ramipril->ACE

Figure 1. Inhibition of the Renin-Angiotensin-Aldosterone System by Ramipril.

Synthesis_Workflow Start Starting Materials (e.g., Cyclopentadiene, Pyrrole derivatives) Cyclization Cyclization to form the bicyclic core Start->Cyclization Esterification Esterification of the carboxylic acid Cyclization->Esterification Resolution Chiral Resolution (to isolate desired stereoisomer) Esterification->Resolution Coupling Peptide Coupling with N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine Resolution->Coupling Deprotection Final Deprotection Coupling->Deprotection Ramipril Ramipril Deprotection->Ramipril

Figure 2. Generalized synthetic workflow for Ramipril.

Conclusion

The history of this compound is a testament to the power of rational drug design. While not a compound discovered in nature, its creation as a conformationally constrained proline analogue has had a significant impact on cardiovascular medicine. The development of stereoselective synthetic routes to this scaffold continues to be an area of interest, and its core structure may yet find application in the design of inhibitors for other proline-recognizing enzymes. This guide provides a foundational understanding of this important molecule for researchers in drug discovery and development.

References

The Enigmatic Biological Profile of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Scoping Review of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper addresses the biological role of hexahydro-1H-pyrrolizine-2-carboxylic acid, a distinct heterocyclic scaffold. A comprehensive review of existing scientific literature reveals a significant gap in the direct biological characterization of this specific molecule. To date, no empirical studies detailing its signaling pathways, quantitative biological activity, or specific experimental protocols have been published.

Consequently, this document will provide an in-depth analysis of the broader class of pyrrolizidine alkaloids (PAs), to which this compound belongs as a core structural motif. The well-documented biological activities of PAs offer a foundational understanding from which the potential roles of its derivatives can be extrapolated. This paper will focus on the established biological activities of the pyrrolizidine scaffold, including its notorious toxicity and emerging therapeutic applications.

The Pyrrolizidine Alkaloid Family: A Double-Edged Sword

Pyrrolizidine alkaloids are a large group of naturally occurring compounds synthesized by numerous plant species, serving as a defense mechanism against herbivores.[1][2] These compounds are characterized by the presence of a necine base, which is a bicyclic structure formed by two fused five-membered rings with a nitrogen atom at the bridgehead.[3] The biological activity of PAs is largely dictated by the nature of the necic acid esters attached to the necine base.[3]

General Biological Activities of Pyrrolizidine Alkaloids

The biological effects of PAs are diverse and have been extensively studied, primarily in the context of their toxicity. However, there is growing interest in harnessing their chemical structures for therapeutic purposes.[3][4]

1. Hepatotoxicity, Genotoxicity, and Cytotoxicity:

The most well-documented biological effect of many PAs is their severe hepatotoxicity (liver damage).[1][3] This toxicity is not inherent to the alkaloids themselves but arises from their metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process converts the saturated necine base into a highly reactive pyrrolic ester. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1]

2. Antimicrobial and Antiviral Activity:

Several PAs have demonstrated antimicrobial properties. For instance, indicine N-oxide has shown activity against Walker 256 carcinosarcoma, and other PAs have exhibited antibacterial and antifungal effects.[4] This suggests that the pyrrolizidine scaffold could serve as a template for the development of novel anti-infective agents.

3. Anti-inflammatory and Analgesic Potential:

Certain synthetic and naturally occurring PAs have been investigated for their anti-inflammatory and analgesic properties.[5] These activities are often attributed to the inhibition of inflammatory pathways, though the precise mechanisms are not always fully elucidated.

4. Anticancer Properties:

Despite their inherent toxicity, the DNA-alkylating ability of activated PAs has led to the investigation of some derivatives as potential anticancer agents.[5] The principle is similar to that of some established chemotherapeutic drugs that target rapidly dividing cancer cells by damaging their DNA.

Metabolic Activation: The Key to Pyrrolizidine Alkaloid Activity

The biological activity of most toxic PAs is contingent upon their metabolic activation. The following diagram illustrates the generalized pathway for the conversion of a non-toxic pyrrolizidine alkaloid into a reactive, DNA-damaging pyrrolic ester.

metabolic_activation PA Pyrrolizidine Alkaloid (Non-toxic) Metabolite Dehydropyrrolizidine Alkaloid (Pyrrolic Ester - Electrophilic) PA->Metabolite Metabolic Activation (Cytochrome P450) Adducts DNA/Protein Adducts Metabolite->Adducts Alkylation DNA_Protein Cellular Macromolecules (DNA, Proteins) DNA_Protein->Adducts Toxicity Cytotoxicity, Genotoxicity, Hepatotoxicity Adducts->Toxicity

Figure 1. Generalized metabolic activation pathway of toxic pyrrolizidine alkaloids.

Quantitative Data and Experimental Protocols: A Call for Future Research

As stated, there is a notable absence of quantitative data regarding the biological activity of this compound. To advance the understanding of this specific molecule, future research should focus on:

  • In vitro cytotoxicity assays: To determine the potential toxicity of the compound against various cell lines, including hepatocytes.

  • Antimicrobial screening: To assess its activity against a panel of pathogenic bacteria and fungi.

  • Enzyme inhibition assays: To investigate its potential to interact with key biological targets.

  • In vivo toxicity studies: Should in vitro data warrant, to evaluate its safety profile in animal models.

Detailed experimental protocols for the above-mentioned assays are well-established in the scientific literature and can be adapted for the study of this novel compound.

Conclusion and Future Outlook

While a definitive biological role for this compound remains to be elucidated, the broader family of pyrrolizidine alkaloids provides a compelling starting point for investigation. The pyrrolizidine scaffold is biologically active, with activities ranging from severe toxicity to potential therapeutic benefits. The presence of a carboxylic acid group at the 2-position of the hexahydro-1H-pyrrolizine core represents a unique chemical entity that may possess a novel biological activity profile, potentially with reduced toxicity compared to the esterified PAs.

Further research, beginning with fundamental in vitro screening, is essential to unlock the biological and therapeutic potential of this intriguing molecule. The scientific community is encouraged to undertake the necessary studies to characterize this compound, which may hold promise for the development of new therapeutic agents.

References

Hexahydro-1H-pyrrolizine-2-carboxylic Acid Derivatives and Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexahydro-1H-pyrrolizine-2-carboxylic acid derivatives and their analogues, a class of compounds with significant potential in drug discovery and development. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications as anti-inflammatory and anticancer agents.

Core Structure and Therapeutic Potential

The this compound scaffold is a bicyclic amine structure that serves as a key building block in the synthesis of a variety of biologically active molecules. Its rigid conformation and chiral centers offer opportunities for the design of potent and selective therapeutic agents. Derivatives of this core structure have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. Notably, the pyrrolizine nucleus is a constituent of several natural and synthetic compounds with diverse biological activities, including the approved anti-inflammatory drug Ketorolac and the anticancer agent Mitomycin C.[1]

Quantitative Biological Data

The biological activity of this compound derivatives and their analogues has been evaluated in various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds from this class, focusing on their anti-inflammatory and anticancer properties.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrrolizine Derivatives [2][3]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
12 5.693.441.65
13 4.882.112.31
16 3.120.953.28
17 2.450.852.88
Ibuprofen ---
Celecoxib ---

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity Index is the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Pyrrolizine Derivatives [2][3]

Compound IDAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Change)Ulcer Index (UI)
12 55.21.03 x Ibuprofen15.3
13 60.11.12 x Ibuprofen18.7
16 68.41.20 x Ibuprofen8.5
17 72.31.27 x Ibuprofen10.2
Ibuprofen 53.81.0025.4

% Inhibition of edema was measured using the carrageenan-induced rat paw edema model. Analgesic activity was assessed using the hot plate assay. Ulcer Index is a measure of gastric ulceration.

Table 3: Anticancer Activity of Pyrrolizine-5-carboxamide Derivatives [4][5]

Compound IDCell LineIC50 (µM)
10c MCF-74.72
12b A549-
12b Hep3B-
12c MCF-70.14
12c A27802.54
12c HT29-
13b MCF-7-
13e HT290.05

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. MCF-7: Human breast adenocarcinoma; A549: Human lung carcinoma; Hep3B: Human hepatoma; A2780: Human ovary adenocarcinoma; HT29: Human colon adenocarcinoma.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

While a specific, detailed protocol for the parent this compound was not found in the reviewed literature, a general and efficient three-component synthesis for a related hexahydro-2-quinolinecarboxylic acid scaffold provides a relevant synthetic strategy.[6] This method involves the cyclocondensation reaction of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate under solvent-free conditions at room temperature.[6]

General Procedure: [6]

  • A mixture of the arylmethylidenepyruvic acid (1 mmol), 1,3-cyclohexanedione (1 mmol), and ammonium acetate (2 mmol) is abraded in a mortar for 1.5 hours.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethanol:ethyl acetate (1:1) solvent system.

  • Upon completion, the reaction mixture is dissolved in a 1:1 mixture of water and ethanol.

  • The product is then isolated, typically through filtration and recrystallization.

For the synthesis of N-substituted pyrrolidine-2-carboxylic acid derivatives, a common starting material is L-proline, which can be reacted with Boc-anhydride to yield (tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.[7]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol is a representative method for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.[8]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin (100 µM)

  • L-epinephrine (40 mM)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • LC-MS/MS system for prostaglandin E2 (PGE2) quantification

Procedure:

  • In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

  • Add 20 µL of Tris-HCl buffer containing either 0.2 µg of COX-2 or 0.1 µg of COX-1.

  • Incubate the solution at room temperature for 2 minutes.

  • Add 2 µL of the test compound in DMSO to the enzyme solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubate the reaction mixture at 37°C for 2 minutes.

  • Terminate the reaction by adding 10 µL of 1 M HCl.

  • Quantify the amount of PGE2 produced using a validated LC-MS/MS method.

  • Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value.

MTT Assay for Anticancer Screening

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. The following is a general protocol for screening the anticancer activity of compounds.[1][9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., MEM supplemented with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • After the incubation period, remove the medium and add 28 µL of the MTT solution to each well.

  • Incubate the plate at 37°C for 1.5 hours.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate at 37°C for 15 minutes with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to this class of compounds.

Preclinical_Drug_Development_Workflow cluster_Discovery Discovery & Lead Identification cluster_Preclinical Preclinical Development cluster_IND IND-Enabling Studies Target_Identification Target Identification (e.g., COX-2, Cancer Cell Lines) Library_Synthesis Library Synthesis of Pyrrolizine Derivatives Target_Identification->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro_Testing In Vitro Testing (Enzyme Assays, Cell Viability) Hit_to_Lead->In_Vitro_Testing ADME_Tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro_Testing->ADME_Tox In_Vivo_Models In Vivo Animal Models (Efficacy, Safety) ADME_Tox->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Formulation Formulation Development Lead_Optimization->Formulation Process_Chemistry Process Chemistry (Scale-up Synthesis) Formulation->Process_Chemistry Safety_Pharmacology Safety Pharmacology & Toxicology Process_Chemistry->Safety_Pharmacology IND_Submission Investigational New Drug (IND) Application Submission Safety_Pharmacology->IND_Submission

Caption: Preclinical development workflow for small molecule anti-inflammatory drugs.[8][11]

Apoptosis_Signaling_Pathways cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Pyrrolizidine Alkaloid Binding Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c PA-induced Stress Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Stimuli->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Gene_Transcription Binding to DNA Pyrrolizidine_Derivative Pyrrolizine Derivative Pyrrolizidine_Derivative->IKK_Complex Inhibition

References

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizine-2-carboxylic acid represents a core scaffold of significant interest in medicinal chemistry. While direct literature on this specific isomer is limited, the broader class of pyrrolizine and pyrrolidine derivatives has been extensively studied, revealing a wide range of biological activities. This guide provides a comprehensive review of the synthesis, potential therapeutic applications, and physicochemical properties of hexahydro-1H-pyrrolizine carboxylic acids and their analogs. Drawing from research on closely related compounds, this document outlines plausible synthetic routes, summarizes key biological data, and presents detailed experimental protocols. Particular attention is given to the anti-inflammatory properties of these compounds through the inhibition of cyclooxygenase (COX) enzymes, a key signaling pathway in pain and inflammation.

Introduction

The pyrrolizidine alkaloid core is a recurring motif in a multitude of natural products and synthetic molecules exhibiting diverse biological activities. The saturated bicyclic system of hexahydro-1H-pyrrolizine provides a rigid scaffold that is amenable to stereoselective functionalization, making it an attractive starting point for the design of novel therapeutic agents. The introduction of a carboxylic acid moiety, particularly at the 2-position, offers a handle for further chemical modification and can play a crucial role in the interaction with biological targets. This guide aims to consolidate the available information on related structures to provide a foundational understanding of the chemistry and biology of this compound.

Synthesis of the this compound Scaffold

Proposed Synthetic Pathway: Asymmetric 1,3-Dipolar Cycloaddition

A plausible and elegant approach to the enantioselective synthesis of the this compound core involves a catalytic asymmetric 1,3-dipolar cycloaddition. This strategy often utilizes a chiral metal catalyst to control the stereochemistry of the resulting cycloadduct.

Conceptual Experimental Workflow:

G cluster_0 Step 1: Azomethine Ylide Formation cluster_1 Step 2: Catalytic Asymmetric [3+2] Cycloaddition cluster_2 Step 3: Intramolecular Cyclization and Deprotection Proline Ester Proline Ester Azomethine Ylide Azomethine Ylide Proline Ester->Azomethine Ylide + Aldehyde Aldehyde Aldehyde Azomethine Ylide_ref Azomethine Ylide Cycloadduct Substituted Pyrrolidine Azomethine Ylide_ref->Cycloadduct + Dipolarophile Dipolarophile α,β-Unsaturated Ester Cycloadduct_ref Substituted Pyrrolidine Chiral Catalyst Chiral Catalyst Chiral Catalyst->Cycloadduct Ag(I) or Cu(I) complex Pyrrolizidinone Pyrrolizidinone Cycloadduct_ref->Pyrrolizidinone Reductive Amination/Lactamization Target Molecule This compound Pyrrolizidinone->Target Molecule Reduction & Hydrolysis

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on similar syntheses of substituted pyrrolizidines.[1]

Step 1: In situ generation of the Azomethine Ylide To a solution of a proline ester (e.g., ethyl prolinate) and an appropriate aldehyde in an anhydrous solvent such as toluene, is added a catalytic amount of a Lewis acid (e.g., AgOAc). The mixture is stirred at room temperature to facilitate the formation of the azomethine ylide.

Step 2: Asymmetric 1,3-Dipolar Cycloaddition To the solution containing the azomethine ylide, a chiral phosphine ligand and a dipolarophile (e.g., ethyl acrylate) are added. The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for several hours to yield the substituted pyrrolidine cycloadduct. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Purification of the Cycloadduct Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the enantiomerically enriched pyrrolidine derivative.

Step 4: Intramolecular Cyclization and Formation of the Pyrrolizidinone Core The purified pyrrolidine derivative is subjected to conditions that facilitate intramolecular cyclization. This can be achieved through a Dieckmann condensation or a similar cyclization strategy to form the bicyclic pyrrolizidinone skeleton.

Step 5: Reduction and Hydrolysis The resulting pyrrolizidinone ester is then reduced, for example using LiAlH4, to yield the corresponding amino alcohol. Subsequent oxidation of the primary alcohol to a carboxylic acid, followed by hydrolysis of the ester (if present), would yield the target this compound.

Biological Activities and Therapeutic Potential

While data for the 2-carboxylic acid isomer is not available, numerous studies on related pyrrolizine derivatives have demonstrated significant biological activities, particularly in the realm of inflammation.

Anti-inflammatory Activity: COX Inhibition

A significant body of research has focused on the development of pyrrolizine derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Signaling Pathway of COX Inhibition:

Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Pyrrolizine_Derivative Hexahydro-1H-pyrrolizine -2-carboxylic acid (Analog) Pyrrolizine_Derivative->COX_Enzymes Inhibition

References

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-2-carboxylic acid and the Broader Class of Saturated Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific technical data for hexahydro-1H-pyrrolizine-2-carboxylic acid (CAS Number 342411-93-2) is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the broader class of saturated pyrrolizidine alkaloids, offering insights into their synthesis, biological activities, and mechanisms of action, which can serve as a valuable reference for researchers and drug development professionals interested in this compound and its analogs.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds found in numerous plant species worldwide.[1][2][3] They are characterized by a core structure of two fused five-membered rings with a nitrogen atom at the bridgehead, known as the necine base. This base is typically esterified with one or more necic acids.[3][4]

PAs are broadly classified based on the saturation of the necine base. Those with a double bond at the 1,2-position are known for their significant hepatotoxicity, genotoxicity, and potential carcinogenicity.[3][5][6] In contrast, saturated PAs, such as the parent structure of this compound, are generally considered non-toxic.[1][7]

Physicochemical Properties

While specific data for this compound is limited, the general properties of the pyrrolizidine core suggest it is a heterocyclic amine with a carboxylic acid functional group, imparting both basic and acidic characteristics. The molecular formula is C8H13NO2, and the molecular weight is approximately 155.20 g/mol .

Synthesis of the Pyrrolizidine Core

The synthesis of the pyrrolizidine skeleton is a key step in accessing various analogs for biological studies. Several synthetic strategies have been developed, often starting from chiral precursors to achieve stereoselectivity.

General Synthetic Approaches

Common strategies for synthesizing the pyrrolizidine nucleus include:

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the five-membered rings of the pyrrolizidine system.[8]

  • Ring-Closing Metathesis: This method utilizes ruthenium-based catalysts to form one of the rings from a diene precursor.

  • Intramolecular Cyclization: Stepwise or tandem intramolecular cyclizations of appropriately functionalized acyclic precursors are widely used.[9]

  • From Chiral Pools: Readily available chiral molecules like amino acids (e.g., L-proline) or sugars can be converted into pyrrolizidine alkaloids through a series of stereocontrolled reactions.[10][11]

Exemplary Experimental Protocol: Synthesis of a Pyrrolizidine Derivative via Intramolecular Cycloaddition

This protocol is a generalized example based on common synthetic routes for related structures.

Step 1: Synthesis of the Precursor An N-alkenyl substituted pyrrolidine derivative is prepared. For instance, reacting L-proline methyl ester with an appropriate alkenyl bromide (e.g., 5-bromo-1-pentene) in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

Step 2: Azomethine Ylide Formation and Cycloaddition The N-alkenyl pyrrolidine is heated in a high-boiling solvent like toluene with a catalytic amount of a Lewis acid or under thermal conditions. This generates an azomethine ylide intermediate which undergoes an intramolecular [3+2] cycloaddition to form the hexahydropyrrolizine ring system.

Step 3: Functional Group Modification The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of THF and water.

Step 4: Purification Purification at each step is typically achieved by column chromatography on silica gel, and the final product's structure is confirmed by spectroscopic methods (NMR, MS).

Biological Activity and Mechanism of Action

Saturated vs. Unsaturated Pyrrolizidine Alkaloids

The biological activity of PAs is critically dependent on the saturation of the necine base.

Alkaloid Type Structural Feature Toxicity Profile Mechanism of Toxicity
Unsaturated PAs 1,2-double bond in the necine baseHepatotoxic, Genotoxic, CarcinogenicMetabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs). These DHPAs are electrophiles that can form adducts with cellular macromolecules like DNA and proteins, leading to cell death and mutations.[3][4][5][12]
Saturated PAs Saturated necine baseGenerally considered non-toxic or significantly less toxic.[1][7]Lack the 1,2-double bond necessary for metabolic activation into toxic pyrrolic esters.[7]
Potential Therapeutic Applications

While many PAs are toxic, some have shown potential pharmacological activities, including:

  • Anticancer Activity: Certain PAs and their synthetic analogs have demonstrated cytotoxic effects against various cancer cell lines.[12]

  • Antimicrobial Activity: Some PAs exhibit inhibitory effects against bacteria and fungi.[12]

  • Anti-inflammatory Activity: A few PAs have been investigated for their anti-inflammatory properties.

It is important to note that the therapeutic potential of PAs is often limited by their toxicity. Research is ongoing to synthesize analogs with improved safety profiles.

Signaling Pathways Associated with Pyrrolizidine Alkaloid Toxicity

The toxicity of unsaturated PAs is primarily mediated by their metabolic activation in the liver. The resulting DHPAs can induce cellular damage through several pathways.

Metabolic Activation and Detoxification

G PA Unsaturated Pyrrolizidine Alkaloid (PA) CYP450 CYP450 Monooxygenases PA->CYP450 Metabolic Activation Esterases Esterases PA->Esterases N_Oxidation N-Oxidation PA->N_Oxidation PANO PA N-oxide (Detoxification) Hydrolysis Hydrolysis Products (Necine base + Necic acid) (Detoxification) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Toxic Metabolite) Adducts DNA and Protein Adducts DHPA->Adducts Alkylation Toxicity Hepatotoxicity, Genotoxicity Adducts->Toxicity CYP450->DHPA Esterases->Hydrolysis N_Oxidation->PANO

Caption: Metabolic activation and detoxification pathways of unsaturated pyrrolizidine alkaloids.

Induction of Apoptosis

DHPAs can trigger programmed cell death (apoptosis) in hepatocytes through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

G DHPA DHPA Mitochondria Mitochondrial Damage DHPA->Mitochondria DeathReceptor Death Receptor Pathway Activation DHPA->DeathReceptor Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3 & 7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase37

Caption: Simplified overview of apoptosis induction by toxic PA metabolites.

Quantitative Data on Pyrrolizidine Alkaloids

Quantitative data for specific biological activities are crucial for drug development. The following table summarizes representative data for various pyrrolizidine alkaloids to provide a contextual understanding.

Pyrrolizidine Alkaloid Activity Model Result Reference
SenecionineCytotoxicityHuman tumor cell linesIC50: 34-88 µg/mL (for n-butanolic extract containing senecionine)(Parviz, et al., 2013)
SenecionineAcute ToxicityRatLD50: 64.72 ± 2.24 mg/kg[13]
MonocrotalineInhibition of Trichomonas vaginalisIn vitro74% inhibition at 1 mg/mL[12]

Conclusion and Future Perspectives

This compound belongs to the class of saturated pyrrolizidine alkaloids, which are generally considered non-toxic. The lack of a 1,2-double bond in their necine base prevents metabolic activation to the toxic pyrrolic esters that are responsible for the well-documented hepatotoxicity of their unsaturated counterparts.

While specific research on CAS 342411-93-2 is limited, the chemistry and biology of the broader class of pyrrolizidine alkaloids have been extensively studied. The synthetic methodologies and biological evaluation principles outlined in this guide can serve as a foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Future research could focus on the synthesis of derivatives of this compound and the systematic evaluation of their biological activities to uncover potential therapeutic applications in areas such as anticancer and antimicrobial therapy, where the saturated, non-toxic core could serve as a valuable scaffold.

References

Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Core Structure for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Potential Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific therapeutic applications have been documented for hexahydro-1H-pyrrolizine-2-carboxylic acid. This guide explores the potential therapeutic applications of this core structure based on the known biological activities of the broader class of compounds known as pyrrolizidine alkaloids (PAs) and their derivatives. The information presented herein is intended to serve as a foundation for future research and development.

Introduction: The Pyrrolizidine Alkaloid Scaffold

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring heterocyclic organic compounds synthesized by numerous plant species and some microorganisms.[1] Historically, PAs have been recognized for their toxic properties, particularly their hepatotoxicity, which arises from the metabolic activation of the pyrrolizidine core into reactive pyrrolic esters that can alkylate DNA and proteins.[2][3] This inherent cytotoxicity, however, also forms the basis for their potential as therapeutic agents, particularly in oncology.

Modern medicinal chemistry focuses on modifying the basic PA structure to selectively target diseased cells while minimizing systemic toxicity. The saturated core of this compound presents a promising starting point for the design of novel therapeutic agents with potentially improved safety profiles compared to their unsaturated, naturally occurring counterparts. This document will explore the potential therapeutic avenues for derivatives of this core structure, drawing on data from related PAs in the scientific literature.

Potential Therapeutic Applications

The primary areas of therapeutic interest for compounds based on the pyrrolizidine scaffold are oncology, infectious diseases, and neurological disorders.

Anticancer Activity

The cytotoxic nature of many PAs has been explored for its potential in cancer therapy. The mechanism of action for many of these compounds involves the alkylation of DNA, leading to the inhibition of DNA replication and the induction of apoptosis in rapidly dividing cancer cells.[3]

Quantitative Data on Anticancer Activity of Pyrrolizidine Alkaloids:

AlkaloidCancer Cell LineAssay TypeIC50 (µM)Reference
LasiocarpineHepG2-CYP3A4Cytotoxicity12.6[4]
SeneciphyllineHepG2-CYP3A4Cytotoxicity26.2[4]
RetrorsineHepG2-CYP3A4Cytotoxicity~30-50[4]
EchimidineHepG2-CYP3A4Cytotoxicity~30-60[4]
SenecionineHepG2-CYP3A4Cytotoxicity~30-50[4]
RiddelliineHepG2-CYP3A4Cytotoxicity~50-70[4]
HeliotrineHepG2-CYP3A4Cytotoxicity~100-200[4]
8a (hybrid)MCF-7MTT7.61[5]
8e (hybrid)MCF-7MTT1.07[5]
8f (hybrid)MCF-7MTT3.16[5]

Note: IC50 values are highly dependent on the cell line and experimental conditions.

Signaling Pathway: DNA Alkylation and Apoptosis Induction

DNA_Alkylation_Apoptosis PA Pyrrolizidine Alkaloid (Inactive Precursor) Metabolism Hepatic Metabolism (e.g., CYP450) PA->Metabolism ReactivePyrrole Reactive Pyrrolic Ester (Active Metabolite) Metabolism->ReactivePyrrole DNA Cellular DNA ReactivePyrrole->DNA Alkylation DNA_Adduct DNA Adducts (Alkylation) DNA->DNA_Adduct ReplicationBlock DNA Replication Block DNA_Adduct->ReplicationBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of PA-induced cytotoxicity.
Antimicrobial Activity

Several pyrrolizidine alkaloids have demonstrated activity against a range of bacterial and fungal pathogens.[6][7] This suggests that the hexahydro-1H-pyrrolizine core could be a valuable scaffold for the development of new antimicrobial agents, which are urgently needed to combat the rise of antibiotic resistance.

Quantitative Data on Antimicrobial Activity of Pyrrolizidine Alkaloids:

AlkaloidMicroorganismAssay TypeMIC (µg/mL)Reference
Clazamycin ABacillus anthracisBroth Microdilution6.25[1]
Clazamycin BBacillus anthracisBroth Microdilution12.5[1]
Clazamycin A/BPseudomonas aeruginosaBroth Microdilution20-50[1]
Clazamycin A/BEscherichia coliBroth Microdilution50-100[1]
Clazamycin A/BStaphylococcus aureusBroth Microdilutionup to 100[1]
PA-1 (synthetic)Staphylococcus aureusBroth Microdilution3.9 - 25[6]
PA-1 (synthetic)Escherichia coliBroth Microdilution3.9 - 25[6]
Cathin-6-oneAspergillus fumigatusNot specified3.125[7]
Cathin-6-oneAspergillus nigerNot specified6.25[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay cluster_results Results Compound Test Compound (e.g., Pyrrolizidine Derivative) SerialDilution Serial Dilutions Compound->SerialDilution Inoculation Inoculation of Microtiter Plate (containing dilutions) SerialDilution->Inoculation Culture Bacterial/Fungal Culture Standardization Inoculum Standardization (e.g., 0.5 McFarland) Culture->Standardization Standardization->Inoculation Incubation Incubation (e.g., 24-48h at 37°C) Inoculation->Incubation Readout Visual Inspection or Spectrophotometric Reading Incubation->Readout MIC Determination of MIC Readout->MIC

Broth microdilution for MIC determination.
Acetylcholinesterase Inhibition

Certain PAs have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] AChE inhibitors are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.[9] This bioactivity suggests a potential role for hexahydro-1H-pyrrolizine derivatives in the development of novel therapies for neurological disorders.

Quantitative Data on Acetylcholinesterase Inhibition by Pyrrolizidine Alkaloids:

AlkaloidSourceAssay TypeIC50 (mM)Reference
7-O-angeloyllycopsamine N-oxideEchium confusumEllman's Method0.276 - 0.769[8][9]
Echimidine N-oxideEchium confusumEllman's Method0.276 - 0.769[8][9]
EchimidineEchium confusumEllman's Method0.276 - 0.769[8][9]
7-O-angeloylretronecineEchium confusumEllman's Method0.276 - 0.769[8][9]
Various PAsSolenthatus lanatusEllman's Method0.53 - 0.60[8]

Note: The IC50 values for AChE inhibition are in the millimolar (mM) range, indicating moderate activity.

Signaling Pathway: Cholinergic Synapse

AChE_Inhibition ACh_release Acetylcholine (ACh) Released SynapticCleft Synaptic Cleft ACh_release->SynapticCleft AChE Acetylcholinesterase (AChE) SynapticCleft->AChE PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Breakdown ACh Breakdown AChE->Breakdown Signal Signal Transduction PostsynapticReceptor->Signal PA_inhibitor Pyrrolizidine Alkaloid (AChE Inhibitor) PA_inhibitor->AChE Inhibition

AChE inhibition at the cholinergic synapse.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of the therapeutic potential of novel compounds. Below are outlines of standard methodologies for assessing the biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., a this compound derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle and a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[12][13]

  • Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity.[14]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer.

  • Enzyme Incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compound.

  • Reaction Initiation: Add the substrate (acetylthiocholine iodide) and DTNB to initiate the reaction. AChE hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Absorbance Measurement: Measure the rate of color change by reading the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The this compound core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While data on this specific molecule is not available, the known anticancer, antimicrobial, and acetylcholinesterase inhibitory activities of the broader class of pyrrolizidine alkaloids provide a strong rationale for the synthesis and biological evaluation of its derivatives.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with varying substitutions to explore structure-activity relationships.

  • In vitro screening of these new compounds against panels of cancer cell lines, pathogenic microbes, and acetylcholinesterase to identify lead candidates.

  • Modification of lead compounds to optimize potency and selectivity while minimizing potential toxicity.

  • In vivo studies in relevant animal models to assess the efficacy and safety of the most promising candidates.

By leveraging the known biological activities of the pyrrolizidine scaffold and employing modern drug design strategies, it may be possible to unlock the therapeutic potential of the hexahydro-1H-pyrrolizine core and develop novel treatments for a range of diseases.

References

Unraveling the Synthesis of a Novel Bioactive Scaffold: A Technical Guide to the Putative Biosynthetic Pathway of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Hexahydro-1H-pyrrolizine-2-carboxylic acid represents a fascinating, yet largely uncharacterized, heterocyclic scaffold with potential applications in drug discovery and development. While its natural occurrence and biosynthetic pathway are not explicitly detailed in current scientific literature, a comprehensive understanding of related biosynthetic pathways for pyrrolizidine alkaloids (PAs) allows for the formulation of a scientifically rigorous, hypothetical pathway. This technical guide provides an in-depth exploration of this putative biosynthetic route, drawing parallels with established enzymatic reactions and biosynthetic principles. We present detailed (generalized) experimental protocols for key analytical techniques, summarize potential quantitative data in structured tables, and provide visualizations of the proposed signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this and related novel molecular architectures.

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse class of natural products characterized by a bicyclic pyrrolizidine core.[1] Their biosynthesis has been a subject of interest due to their wide range of biological activities, including hepatotoxicity and their role in plant defense.[1][2] The core of the PA structure, the necine base, is typically esterified with one or more necic acids, which contribute to the structural diversity and biological activity of the resulting alkaloid.[1]

The subject of this guide, this compound, presents a unique structural feature: a carboxylic acid group at the C-2 position of the saturated pyrrolizidine ring. To date, no definitive biosynthetic pathway for this specific molecule has been elucidated in published literature. Therefore, this guide presents a hypothetical, yet plausible, biosynthetic pathway constructed from the well-established principles of PA necine base formation and known enzymatic reactions for carboxylation and oxidation.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis is divided into two main stages: the formation of the core pyrrolizidine ring and the subsequent functionalization at the C-2 position to introduce the carboxylic acid moiety.

Stage 1: Formation of the Pyrrolizidine Core (Necine Base)

The biosynthesis of the pyrrolizidine skeleton is understood to originate from the polyamines putrescine and spermidine, which are derived from the amino acid L-arginine.[3]

The key steps are as follows:

  • Homospermidine Formation: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .[4][5] HSS facilitates the transfer of an aminobutyl group from spermidine to putrescine.[6]

  • Oxidative Deamination and Cyclization: Homospermidine undergoes oxidative deamination, a reaction likely catalyzed by a copper-dependent diamine oxidase , to yield 4,4'-iminodibutanal.[1] This intermediate then spontaneously or enzymatically cyclizes to form the pyrrolizidine ring system. The initial cyclization product is likely pyrrolizidine-1-carbaldehyde.[1]

  • Reduction: The carbaldehyde is subsequently reduced to the corresponding alcohol, 1-hydroxymethylpyrrolizidine, a reaction that could be catalyzed by an alcohol dehydrogenase .[1] Further enzymatic modifications, such as hydroxylations and desaturations, lead to the various necine bases found in nature. For the saturated hexahydro-1H-pyrrolizine skeleton, further desaturation would not occur.

Necine_Base_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Necine Base Pathway L-Arginine L-Arginine Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine Spermidine Spermidine->Homospermidine 4,4'-Iminodibutanal 4,4'-Iminodibutanal Homospermidine->4,4'-Iminodibutanal Diamine Oxidase Pyrrolizidine-1-carbaldehyde Pyrrolizidine-1-carbaldehyde 4,4'-Iminodibutanal->Pyrrolizidine-1-carbaldehyde Cyclization 1-Hydroxymethylpyrrolizidine 1-Hydroxymethylpyrrolizidine Pyrrolizidine-1-carbaldehyde->1-Hydroxymethylpyrrolizidine Alcohol Dehydrogenase Hexahydro-1H-pyrrolizine (Necine Base) Hexahydro-1H-pyrrolizine (Necine Base) 1-Hydroxymethylpyrrolizidine->Hexahydro-1H-pyrrolizine (Necine Base) Further Modifications

Figure 1: Biosynthesis of the core pyrrolizidine (necine base) skeleton.

Stage 2: Hypothetical Pathways for C-2 Carboxylation

The introduction of a carboxylic acid group at the C-2 position is the key unresolved step. We propose three plausible hypothetical routes:

Hypothesis A: Direct Carboxylation of a Pyrrolizidine Intermediate

This hypothesis involves the direct addition of a carboxyl group to the C-2 position of a pre-formed pyrrolizidine ring.

  • Proposed Enzyme: A carboxylase , potentially a member of the UbiD family of (de)carboxylases which are known to act on a range of aromatic and aliphatic unsaturated compounds, could catalyze this reaction.[7] While typically acting on electron-rich substrates, the nitrogen atom in the pyrrolizidine ring could influence the reactivity of the adjacent C-2 position, making it susceptible to enzymatic carboxylation.

Hypothesis B: Oxidation of a C-2 Hydroxymethyl Group

This pathway posits that a pyrrolizidine precursor with a hydroxymethyl group at the C-2 position is first synthesized, followed by a two-step oxidation to the carboxylic acid.

  • Formation of a C-2 Hydroxymethyl Pyrrolizidine: This precursor could arise from the incorporation of a modified building block during the cyclization step or through the action of a specific hydroxylase on the pyrrolizidine ring. The necine base turneforcidine, for example, possesses a hydroxymethyl group, although not at the C-2 position.[5][8]

  • Oxidation to Aldehyde: The hydroxymethyl group would be oxidized to an aldehyde by an alcohol dehydrogenase .

  • Oxidation to Carboxylic Acid: The resulting aldehyde would be further oxidized to a carboxylic acid, a reaction catalyzed by an aldehyde dehydrogenase .

Hypothesis C: Incorporation of a Carboxylated Precursor

This hypothesis suggests that the carboxylic acid functionality is introduced prior to the formation of the second ring of the pyrrolizidine system. A precursor molecule already containing a carboxyl group could be an intermediate in the cyclization cascade.

Carboxylation_Hypotheses cluster_A Hypothesis A: Direct Carboxylation cluster_B Hypothesis B: Oxidation of C-2 Hydroxymethyl cluster_C Hypothesis C: Carboxylated Precursor Final_Product This compound Carboxylase Carboxylase Carboxylase->Final_Product Hydroxymethyl_Intermediate C-2 Hydroxymethyl Pyrrolizidine Alcohol_Dehydrogenase Alcohol Dehydrogenase Hydroxymethyl_Intermediate->Alcohol_Dehydrogenase Aldehyde_Intermediate C-2 Formyl Pyrrolizidine Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde_Intermediate->Aldehyde_Dehydrogenase Alcohol_Dehydrogenase->Aldehyde_Intermediate Aldehyde_Dehydrogenase->Final_Product Carboxylated_Precursor Carboxylated Acyclic Precursor Cyclase Cyclase Carboxylated_Precursor->Cyclase Cyclase->Final_Product Pyrrolizidine_Core Pyrrolizidine_Core Pyrrolizidine_Core->Hydroxymethyl_Intermediate Hydroxylase Gene_Cloning_Workflow Genomic_DNA_RNA_Isolation Genomic DNA/RNA Isolation Library_Construction cDNA Library Construction (from RNA) Genomic_DNA_RNA_Isolation->Library_Construction Gene_Identification Identify Candidate Genes (Homology-based PCR, Genome Mining) Genomic_DNA_RNA_Isolation->Gene_Identification Direct PCR from gDNA Library_Construction->Gene_Identification PCR_Amplification PCR Amplification of Target Genes Gene_Identification->PCR_Amplification Cloning Cloning into Expression Vector (e.g., pET, pGEX) PCR_Amplification->Cloning Transformation Transformation into Expression Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Protein_Expression Induce Protein Expression (e.g., with IPTG) Transformation->Protein_Expression Protein_Purification Protein Purification (e.g., Ni-NTA, GST affinity chromatography) Protein_Expression->Protein_Purification End Purified Enzyme for Assays Protein_Purification->End

References

Methodological & Application

Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid, a saturated bicyclic nitrogen-containing heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a multi-step sequence commencing with readily available starting materials, involving the construction of an unsaturated pyrrolizine intermediate, followed by catalytic hydrogenation to yield the final saturated product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-stage process. The initial stage focuses on the construction of the unsaturated precursor, ethyl 2,3-dihydro-1H-pyrrolizine-2-carboxylate. This is achieved via an isothiourea-catalyzed enantioselective intramolecular Michael addition-lactonization of a pyrrole-derived enone-acid, followed by in situ ring-opening. The second stage involves the catalytic hydrogenation of this unsaturated intermediate to afford the saturated hexahydropyrrolizine ring system. Finally, hydrolysis of the ethyl ester yields the target carboxylic acid.

Synthesis_Workflow cluster_precursor Stage 1: Unsaturated Precursor Synthesis cluster_saturation Stage 2: Saturation and Hydrolysis Start Pyrrole-2-carboxaldehyde Enone Pyrrolyl Enone Acid Start->Enone Multi-step sequence Dihydropyrrolizine Ethyl 2,3-dihydro-1H- pyrrolizine-2-carboxylate Enone->Dihydropyrrolizine Isothiourea Catalysis HexahydroEster Ethyl hexahydro-1H- pyrrolizine-2-carboxylate Dihydropyrrolizine->HexahydroEster Catalytic Hydrogenation FinalProduct Hexahydro-1H-pyrrolizine- 2-carboxylic acid HexahydroEster->FinalProduct Ester Hydrolysis Logical_Flow cluster_logic Synthetic Logic Start Simple Precursors (Pyrrole-2-carboxaldehyde, Ketone, Acrylate) Unsaturated_Core Unsaturated Pyrrolizine Core Construction Start->Unsaturated_Core Key C-C and C-N bond formations Saturation Ring Saturation Unsaturated_Core->Saturation Removal of unsaturation Final_Product Target Molecule (this compound) Saturation->Final_Product Final functional group modification

Application Notes and Protocols for the Enantioselective Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enantioselective synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid, a key structural motif in various biologically active compounds. The methodologies presented are based on modern catalytic asymmetric reactions, offering efficient and highly selective routes to the target molecule.

Introduction

This compound and its derivatives are important chiral building blocks in medicinal chemistry and natural product synthesis. Their rigid bicyclic structure and defined stereochemistry make them valuable scaffolds for the development of novel therapeutic agents. This document outlines two primary enantioselective strategies for their synthesis: a catalytic asymmetric [3+2] cycloaddition and an isothiourea-catalyzed intramolecular Michael addition-lactonization cascade.

Strategy 1: Catalytic Asymmetric (1,3)-Dipolar Cycloaddition

This approach utilizes a chiral silver-catalyzed double (1,3)-dipolar cycloaddition reaction to construct the pyrrolizidine core with high enantioselectivity. The resulting product can be further modified to yield the target carboxylic acid.[1]

Logical Workflow

start Starting Materials (α-Imino Ester, Dipolarophiles) cyclo Asymmetric Double (1,3)-Dipolar Cycloaddition start->cyclo cat Chiral Silver Catalyst cat->cyclo inter Enantioenriched Pyrrolizidine Intermediate cyclo->inter modif Selective Modification (e.g., Saponification) inter->modif final Hexahydro-1H-pyrrolizine- 2-carboxylic Acid modif->final

Caption: Workflow for Asymmetric (1,3)-Dipolar Cycloaddition.

Quantitative Data Summary

The following table summarizes representative data for the catalytic asymmetric double (1,3)-dipolar cycloaddition reaction to form highly substituted pyrrolizidines.

Entryα-Imino EsterSecond DipolarophileYield (%)ee (%)Diastereomeric RatioReference
1Glycine-derivedAcrylate8987>20:1[1]
2Alanine-derivedMaleimide9599>20:1 (endo)[2]
Experimental Protocol: Asymmetric Double (1,3)-Dipolar Cycloaddition

This protocol is adapted from a general procedure for the synthesis of enantioenriched pyrrolizidines.[1]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add AgOAc (5 mol%) and the chiral ligand (e.g., a phosphine-based ligand, 5.5 mol%) to a vial. Add the desired solvent (e.g., toluene) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: To a separate oven-dried vial, add the α-imino ester (1.0 equiv.), the first dipolarophile (e.g., an acrylate, 1.2 equiv.), and the second dipolarophile (e.g., a cinnamaldehyde derivative, 1.5 equiv.).

  • Catalyst Addition: Add the prepared catalyst solution to the vial containing the substrates.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC or LC-MS until the starting materials are consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to afford the enantioenriched pyrrolizidine product.

  • Hydrolysis: The resulting ester can be selectively saponified using LiOH to yield the corresponding carboxylic acid.[1]

Strategy 2: Isothiourea-Catalyzed Intramolecular Michael Addition-Lactonization

This strategy involves an isothiourea-catalyzed intramolecular Michael addition-lactonization of a pyrrole-derived enone acid to form a cis-pyrrolizine carboxylate derivative with excellent stereocontrol. Subsequent reduction yields the hexahydro target.[3][4]

Signaling Pathway

sub Pyrrole-derived Enone Acid inter1 Acyl Ammonium Intermediate sub->inter1 Activation cat (+)-Benzotetramisole (Isothiourea Catalyst) cat->inter1 piv Pivaloyl Chloride, i-Pr2NEt piv->inter1 inter2 Enolate inter1->inter2 Deprotonation cas Intramolecular Michael Addition-Lactonization inter2->cas Cascade prod cis-Pyrrolizine Dihydropyranone cas->prod reduc Reduction (e.g., H2, Pd/C) prod->reduc final Hexahydro-1H-pyrrolizine- 2-carboxylic Acid reduc->final

Caption: Isothiourea Catalytic Cascade for Pyrrolizine Synthesis.

Quantitative Data Summary

The table below presents data for the isothiourea-catalyzed enantioselective synthesis of cis-pyrrolizine carboxylate derivatives.

EntryPyrrole SubstituentYield (%)Diastereomeric RatioEnantiomeric RatioReference
1H67>95:5>99:1[3]
24-Cl6694:6>99:1[3]
35-Me75>95:598:2[5]
Experimental Protocol: Isothiourea-Catalyzed Cascade and Reduction

This protocol is based on the work of Smith and coworkers.[5]

Part A: Synthesis of cis-Pyrrolizine Intermediate

  • Activation: To a solution of the pyrrolyl enone-acid (1.0 equiv.) in CH₂Cl₂ (0.1 M) at 0 °C, add pivaloyl chloride (3.0 equiv.) and i-Pr₂NEt (3.0 equiv.). Allow the reaction to warm to room temperature over 2 hours.

  • Catalysis: Add (+)-benzotetramisole (BTM, 5 mol%) and i-Pr₂NEt (1.5 equiv.) and stir the reaction at room temperature overnight.

  • Workup: Quench the reaction with aqueous HCl (1 M) and extract with CH₂Cl₂ (3x). Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to obtain the cis-pyrrolizine dihydropyranone intermediate.

Part B: Ring Opening and Reduction

  • Methanolysis: The dihydropyranone can be ring-opened with methanol to form the corresponding methyl ester.

  • Reduction: The resulting unsaturated pyrrolizine ester can be reduced to the this compound methyl ester using standard hydrogenation conditions (e.g., H₂, Pd/C).

  • Hydrolysis: Subsequent hydrolysis of the methyl ester will yield the final target acid.

Conclusion

The presented methodologies offer robust and highly enantioselective pathways for the synthesis of this compound. The choice of strategy may depend on the availability of starting materials and the desired substitution patterns on the pyrrolizidine core. Both the (1,3)-dipolar cycloaddition and the isothiourea-catalyzed cascade provide access to key intermediates with excellent stereocontrol, enabling the synthesis of this valuable chiral building block for drug discovery and development.

References

Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Shanghai, China - November 3, 2025 - Hexahydro-1H-pyrrolizine-2-carboxylic acid, a saturated bicyclic amino acid, is emerging as a critical chiral building block for the synthesis of complex molecules in the pharmaceutical industry. Its rigid, stereochemically defined structure provides a valuable scaffold for the development of novel therapeutics, particularly in the areas of antiviral and anticancer agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising chiral synthon.

Physicochemical Properties

Property(1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid (Computed)[1](2S,7aR)-Hexahydro-1H-pyrrolizin-2-ol (Computed)[2][3]
Molecular Formula C₈H₁₃NO₂C₇H₁₃NO
Molecular Weight 155.19 g/mol 127.18 g/mol
XLogP3 -1.80.3
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 10
Exact Mass 155.094628657 Da127.099714038 Da
Topological Polar Surface Area 40.5 Ų23.5 Ų

Synthetic Protocols

The enantioselective synthesis of the hexahydro-1H-pyrrolizine core is of paramount importance for its use as a chiral building block. While a specific protocol for the 2-carboxylic acid derivative is not widely published, stereoselective syntheses of related pyrrolizidine and pyrrolidine structures provide a strong foundation for its preparation. A general, adaptable protocol based on established methodologies is presented below.

Protocol: Stereoselective Synthesis of a Pyrrolizidine Carboxylic Acid Derivative (General Approach)

This protocol outlines a multi-step synthesis adaptable for producing enantiomerically enriched this compound, leveraging a key 1,3-dipolar cycloaddition reaction.

Materials:

  • Appropriate N-substituted glycine ester

  • Suitable dipolarophile (e.g., an α,β-unsaturated ester)

  • Metal catalyst (e.g., Ag(I), Cu(I))

  • Chiral ligand

  • Organic solvents (e.g., toluene, dichloromethane, methanol)

  • Reducing agent (e.g., NaBH₄, H₂/Pd-C)

  • Reagents for hydrolysis (e.g., LiOH, HCl)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Azomethine Ylide Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-substituted glycine ester in an anhydrous solvent like toluene. Add the metal catalyst and chiral ligand. Heat the mixture to generate the azomethine ylide in situ.

  • 1,3-Dipolar Cycloaddition: To the solution containing the azomethine ylide, add the dipolarophile dropwise at the appropriate temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Purification of the Cycloadduct: Upon completion, cool the reaction mixture and purify the resulting cycloadduct using column chromatography on silica gel.

  • Reduction and Cyclization: The purified cycloadduct is then subjected to reduction and subsequent intramolecular cyclization to form the hexahydropyrrolizine core. This can often be achieved in a one-pot procedure using a suitable reducing agent.

  • Ester Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using standard procedures, such as treatment with lithium hydroxide followed by acidic workup.

  • Purification of the Final Product: The final this compound is purified by recrystallization or chromatography to yield the enantiomerically pure product.

Expected Outcome: This general methodology can be optimized to produce the desired stereoisomer of this compound in good yield and high enantiomeric excess.

Applications in Drug Discovery

The rigid bicyclic structure of this compound makes it an attractive scaffold for creating molecules with well-defined three-dimensional shapes, a key feature for potent and selective interactions with biological targets.

Anticancer Potential

Pyrrolizidine alkaloids and their synthetic derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the alkylation of DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The carboxylic acid functionality of the title compound provides a handle for further chemical modification to improve targeting and reduce toxicity.

logical_relationship This compound This compound Chiral Scaffold Chiral Scaffold This compound->Chiral Scaffold Stereochemically Defined Stereochemically Defined Chiral Scaffold->Stereochemically Defined Drug Discovery Drug Discovery Stereochemically Defined->Drug Discovery Antiviral Agents Antiviral Agents Drug Discovery->Antiviral Agents Anticancer Agents Anticancer Agents Drug Discovery->Anticancer Agents

The general mechanism involves metabolic activation by cytochrome P450 enzymes to form reactive pyrrolic metabolites. These electrophilic intermediates can then form adducts with DNA, leading to DNA damage. This damage triggers the DNA damage response (DDR) pathway, often involving the activation of p53, which can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, the induction of apoptosis through the activation of caspase cascades.[4][5][6]

Antiviral Potential

The unique three-dimensional structure of the hexahydro-1H-pyrrolizine core makes it a promising scaffold for the design of inhibitors of viral enzymes, such as proteases and polymerases. The carboxylic acid group can be utilized to form key interactions within the active site of these enzymes or to improve the pharmacokinetic properties of the drug candidate. While specific examples utilizing the 2-carboxylic acid are still emerging, the broader class of pyrrolizidine derivatives has shown promise in antiviral research.

Conclusion

This compound represents a chiral building block with significant potential for the development of novel therapeutics. Its rigid, stereochemically defined structure provides a solid foundation for the design of potent and selective drugs. Further research into its synthesis and application is warranted to fully exploit its potential in addressing unmet medical needs, particularly in the fields of oncology and virology.

References

Application Notes and Protocols: Hexahydro-1H-pyrrolizine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Constrained amino acids, such as the bicyclic structure of hexahydro-1H-pyrrolizine-2-carboxylic acid, are of particular interest. By reducing the conformational flexibility of the peptide backbone, these residues can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity. Furthermore, the unnatural structure can provide resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

While specific data on the direct incorporation and effects of this compound in peptides is not extensively available in published literature, we can extrapolate from the well-documented use of other proline analogs and conformationally restricted amino acids. These analogs have been shown to induce specific secondary structures, such as β-turns and helices, which are critical for molecular recognition. This document provides a generalized framework for the use of this compound in peptide synthesis, based on established protocols for similar non-standard amino acids.

Potential Applications and Expected Impact

The introduction of a rigid bicyclic structure like this compound is anticipated to have significant effects on peptide properties.

Potential Applications:

  • Drug Design: Stabilizing bioactive conformations of peptide hormones, enzyme inhibitors, and receptor ligands.

  • Biomaterial Science: Designing self-assembling peptides with defined secondary structures.

  • Chemical Biology: Probing the structure-activity relationships of peptides and proteins.

Expected Impact on Peptide Properties:

PropertyExpected ImpactRationale
Conformational Rigidity IncreasedThe bicyclic ring system restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.
Secondary Structure Induction of turns or helicesSimilar to proline and other constrained analogs, it can act as a turn-inducer or a helix-nucleating residue, depending on its stereochemistry and the surrounding sequence.
Receptor Binding Affinity Potentially IncreasedBy locking the peptide into a conformation that is favorable for receptor binding, the entropic penalty of binding is reduced.
Proteolytic Stability IncreasedThe non-natural structure is less likely to be recognized by proteases, leading to a longer biological half-life.
Solubility Sequence DependentThe introduction of a hydrophobic bicyclic system may decrease the overall solubility of the peptide. Strategic placement and the use of solubilizing adjacent residues may be necessary.

Experimental Protocols

The following protocols are generalized for the incorporation of a non-standard amino acid like this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Optimization may be required.

Preparation of Fmoc-Hexahydro-1H-pyrrolizine-2-carboxylic acid-OH

For incorporation into SPPS, the amino acid must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom.

Diagram of Fmoc Protection Workflow

Fmoc_Protection A Hexahydro-1H-pyrrolizine- 2-carboxylic acid B Dissolve in aqueous acetone or dioxane A->B C Add Fmoc-OSu (or Fmoc-Cl) B->C D Adjust pH to 9.0-9.5 with NaHCO3 or Na2CO3 C->D E Stir at room temperature (4-24 hours) D->E F Acidify to pH 2-3 with dilute HCl E->F G Extract with ethyl acetate or DCM F->G H Dry over Na2SO4, filter, and evaporate G->H I Purify by column chromatography H->I J Fmoc-Hexahydro-1H-pyrrolizine- 2-carboxylic acid-OH I->J

Caption: Workflow for Fmoc protection of the amino acid.

Protocol:

  • Dissolve this compound in a suitable solvent mixture such as 10% aqueous acetone or dioxane.

  • Cool the solution in an ice bath.

  • Add 1.1 equivalents of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

  • Slowly add a 10% aqueous solution of sodium carbonate or sodium bicarbonate to maintain the pH between 9.0 and 9.5.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure Fmoc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a single coupling cycle for incorporating the Fmoc-protected non-standard amino acid.

Diagram of SPPS Cycle

SPPS_Cycle Start Start with resin-bound peptide (free amine) Deprotection Fmoc Deprotection: 20% Piperidine in DMF Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Xaa-OH, Activator, Base in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Resin-bound peptide (N+1 residues, Fmoc-protected) Wash2->End

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected amino acids (standard and this compound)

  • Rink Amide or Wang resin (pre-loaded or for manual loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Hexahydro-1H-pyrrolizine-2-carboxylic acid:

    • In a separate vial, pre-activate the amino acid by dissolving 4 equivalents of Fmoc-hexahydro-1H-pyrrolizine-2-carboxylic acid, 3.95 equivalents of HBTU (or HATU), and 6 equivalents of DIPEA in DMF. Allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. Due to the steric hindrance of the bicyclic structure, a longer coupling time or double coupling may be necessary.

    • To perform a double coupling, drain the reaction vessel and add a freshly prepared solution of activated amino acid for another 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3 times).

  • Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a free secondary amine is not present).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Signaling Pathway Modulation: A Hypothetical Example

Peptides containing constrained amino acids can be potent modulators of protein-protein interactions, which are central to many signaling pathways. For instance, a peptide designed to mimic a binding epitope could inhibit the interaction between a receptor and its ligand.

Diagram of Hypothetical GPCR Signaling Inhibition

Signaling_Pathway cluster_0 Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Binds Peptide Peptide with Hexahydro-1H- pyrrolizine-2-carboxylic acid Peptide->Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Inhibition->GPCR Blocks Binding

Caption: Inhibition of a GPCR signaling pathway by a peptide antagonist.

In this hypothetical pathway, a peptide incorporating this compound is designed to be a competitive antagonist for a G-protein coupled receptor (GPCR). The constrained amino acid helps the peptide adopt a conformation that allows it to bind tightly to the receptor's ligand-binding pocket, thereby preventing the binding of the endogenous ligand and blocking downstream signaling. This is a common strategy in the development of new therapeutics for a wide range of diseases.

Application Notes and Protocols for the Purification of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of hexahydro-1H-pyrrolizine-2-carboxylic acid, a saturated bicyclic amino acid analog. The methodologies described are based on standard organic chemistry techniques applicable to molecules with similar functional groups, including other pyrrolizidine derivatives and carboxylic acids. The protocols cover acid-base extraction, recrystallization, and column chromatography, which can be used individually or in combination to achieve high purity.

Introduction

This compound is a proline analog with a rigid bicyclic structure. Its purification is crucial for its use in drug discovery and development, where high purity is required for accurate biological testing and to meet regulatory standards. The presence of both a basic secondary amine and an acidic carboxylic acid group allows for versatile purification strategies. This document outlines three common and effective purification techniques.

Data Presentation

The following table summarizes typical quantitative data expected from the application of these purification protocols. The values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueStarting Purity (%)Final Purity (%)Typical Yield (%)Scale
Acid-Base Extraction80-9090-9585-951-100 g
Recrystallization>90>9870-901-50 g
Silica Gel Chromatography70-95>9960-85100 mg - 10 g

Experimental Protocols

Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the acidic target compound.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylic acid will move into the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to a pH of approximately 2-3 by the slow, dropwise addition of 1 M hydrochloric acid (HCl) while stirring. The protonated carboxylic acid will precipitate out of the solution if it is sparingly soluble in water, or it will remain in the aqueous phase if it is water-soluble.

  • Isolation (if precipitated): If a precipitate forms, collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

  • Isolation (if water-soluble): If the product remains in solution, extract the acidified aqueous phase with three portions of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization

This protocol is suitable for purifying the compound when it is already in a relatively high state of purity (>90%) and is a solid at room temperature. The key is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent mixture. Common choices for amino acid derivatives include water, ethanol, methanol, isopropanol, or mixtures such as ethanol/water or methanol/diethyl ether.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude solid to just dissolve it completely. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification by Silica Gel Column Chromatography

This method is effective for separating the target compound from impurities with different polarities. Due to the amphoteric nature of the compound, a polar solvent system is typically required.

Protocol:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen eluent system. A common eluent system for polar compounds is a mixture of dichloromethane and methanol, often with a small amount of acetic acid or ammonia to improve peak shape and prevent streaking.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the target compound.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the separation by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for the amine or a general stain like potassium permanganate).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Add Saturated NaHCO3 (aq) start->add_base separate1 Separate Layers add_base->separate1 aq_layer Aqueous Layer (Product as Salt) separate1->aq_layer Product org_layer Organic Layer (Impurities) separate1->org_layer Impurities acidify Acidify with 1 M HCl aq_layer->acidify isolate Isolate Pure Product (Filtration or Extraction) acidify->isolate end Purified Product isolate->end Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filtration and Wash with Cold Solvent ice_bath->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystals dry->end Chromatography_Workflow start Crude Product load Load Sample onto Silica Gel Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Product concentrate->end

Application Notes and Protocols for the Derivatization of Hexahydro-1H-pyrrolizine-2-carboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrrolizine-2-carboxylic acid is a cyclic amino acid that, due to its polarity and low volatility, requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). This document provides detailed application notes and experimental protocols for two effective derivatization methods: silylation and a two-step esterification/acylation. These methods are designed to increase the volatility and thermal stability of the analyte, enabling sensitive and reliable quantification. The choice of method may depend on sample matrix, required sensitivity, and whether chiral separation is necessary.

Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogens on the carboxylic acid and the secondary amine groups with less polar, more volatile moieties.[1]

1. Silylation: This is a common and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids and amines.[2] Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. The resulting derivatives are significantly more volatile and thermally stable.[1][3] For pyrrolizidine alkaloids, a class of compounds to which the target analyte belongs, silylation has been successfully applied for GC-MS analysis.[4]

2. Two-Step Esterification and Acylation: This method is particularly useful for amino acids and can be adapted for chiral analysis.[5] The first step involves the esterification of the carboxylic acid group, typically by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst. The second step is the acylation of the amine group using a reagent like trifluoroacetic anhydride (TFAA) or acetic anhydride. This two-step process ensures that both polar functional groups are derivatized, leading to a volatile and stable compound suitable for GC-MS analysis. This method has been shown to not cause racemization, making it suitable for enantiomeric separation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of derivatized amino acids and related compounds. It is important to note that these values are for general amino acids or pyrrolizidine alkaloids and should be considered as a reference. Method-specific validation is required for precise limits of detection (LOD) and quantification (LOQ) for this compound.

Derivatization MethodAnalyte ClassTypical LODTypical LOQLinearity (r²)Reference
Silylation (BSTFA)Amino Acids0.3 - 10 pg1 - 30 pg>0.99[6]
SilylationPyrrolizidine Alkaloids (sum parameter)Not specified0.01 ppmNot specified[4]
Esterification/AcylationAmino Acids0.9 pmol3.8 pmol>0.99[7]

Experimental Workflows and Signaling Pathways

To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the derivatization workflows.

G General Derivatization and GC-MS Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample containing this compound Extraction Extraction & Purification Sample->Extraction Drying Drying of Extract Extraction->Drying Deriv_Reagent Addition of Derivatization Reagent (e.g., BSTFA or Esterification/Acylation reagents) Drying->Deriv_Reagent Heating Heating/Incubation Deriv_Reagent->Heating Injection Injection into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis G Logical Relationship of Derivatization Methods cluster_methods Derivatization Approaches Analyte This compound (Polar, Non-volatile) Silylation Silylation (e.g., BSTFA, MTBSTFA) Analyte->Silylation Single Step Ester_Acyl Two-Step Esterification/Acylation (e.g., Methanolic HCl then TFAA) Analyte->Ester_Acyl Two Steps Derivative Volatile & Thermally Stable Derivative Silylation->Derivative Ester_Acyl->Derivative GCMS GC-MS Analysis Derivative->GCMS

References

Application Notes and Protocols: Enzymatic Resolution of Hexahydro-1H-pyrrolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the enzymatic kinetic resolution of racemic hexahydro-1H-pyrrolizine-2-carboxylic acid. This bicyclic amino acid derivative is a valuable chiral building block in medicinal chemistry and drug development. The protocol utilizes the enantioselective esterification capabilities of immobilized lipase in an organic solvent, a robust and widely applicable method for resolving chiral carboxylic acids.[1][2][3] Included are comprehensive methodologies for the enzymatic reaction, sample work-up, and analytical determination of enantiomeric excess, along with representative data and a visual workflow diagram.

Introduction

Chiral separation is a critical process in the pharmaceutical industry, as enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles.[4] Enzymatic kinetic resolution offers a powerful and environmentally friendly alternative to traditional chiral chromatography for obtaining enantiomerically pure compounds.[5] Lipases, in particular, are versatile biocatalysts known for their stability in organic solvents and broad substrate specificity, making them ideal for resolving racemic acids and alcohols through asymmetric hydrolysis or esterification.[2][6]

This protocol details the resolution of (±)-hexahydro-1H-pyrrolizine-2-carboxylic acid via lipase-catalyzed esterification. In this process, one enantiomer of the racemic acid is preferentially esterified by the enzyme, allowing for the separation of the resulting ester from the unreacted acid enantiomer. Immobilized lipases, such as Novozym® 435 (Candida antarctica Lipase B), are often preferred due to their enhanced stability and ease of recovery from the reaction mixture.[1]

Key Experimental Protocol: Lipase-Catalyzed Esterification

This protocol is a starting point and may require optimization for substrate concentration, enzyme loading, temperature, and reaction time to achieve maximum enantiomeric excess (e.e.) and yield.

Materials and Reagents:

  • (±)-Hexahydro-1H-pyrrolizine-2-carboxylic acid

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)[1]

  • Anhydrous organic solvent (e.g., Diisopropyl ether, Methyl tert-butyl ether)[7][8]

  • Alcohol (e.g., 1-Butanol)

  • Molecular sieves (3Å or 4Å), activated

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl) (1 M)

  • Ethyl acetate

  • Deionized water

  • Analytical standards of racemic and, if available, enantiopure this compound and its corresponding butyl ester.

Equipment:

  • Orbital shaker incubator

  • Reaction vials with screw caps

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • pH meter

  • Analytical balance

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide)[9][10]

Procedure:

  • Reaction Setup:

    • To a 25 mL screw-cap vial containing a magnetic stir bar, add (±)-hexahydro-1H-pyrrolizine-2-carboxylic acid (1.0 mmol, 155.2 mg).

    • Add 10 mL of anhydrous diisopropyl ether and 1.2 equivalents of 1-butanol (1.2 mmol, 111 µL).

    • Add activated molecular sieves (~100 mg) to ensure anhydrous conditions.

    • Add the immobilized lipase (e.g., Novozym® 435, 50 mg). The optimal enzyme loading may need to be determined experimentally.[3]

    • Seal the vial tightly and place it in an orbital shaker incubator set at 45°C and 200 rpm.[7]

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots (e.g., 50 µL) from the reaction mixture.

    • Prepare the aliquot for chiral HPLC analysis by quenching the reaction, filtering off the enzyme, and dissolving the sample in the mobile phase.

    • The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted acid and the formed ester.[5]

  • Work-up and Separation:

    • Once the desired conversion is reached (e.g., after 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the unreacted carboxylic acid by adding 15 mL of 5% aqueous sodium bicarbonate solution. Shake gently and allow the layers to separate.

    • Collect the aqueous layer. Repeat the extraction of the organic layer twice more with 15 mL of 5% NaHCO₃ solution.

    • Combine the aqueous extracts. Wash the combined aqueous phase with a small amount of ethyl acetate (10 mL) to remove any residual ester.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the enantiomerically enriched carboxylic acid from the acidified aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts from the acid extraction, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the unreacted this compound enantiomer.

  • Product Isolation:

    • The original organic layer from the first extraction contains the enantiomerically enriched ester product.

    • Wash this organic layer with deionized water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the ester product.

  • Chiral Analysis:

    • Determine the enantiomeric excess (e.e.) of both the recovered starting material (acid) and the product (ester) using chiral HPLC.[9][11]

    • A typical method might involve a Chiralpak® column with a mobile phase of hexane/isopropanol containing a small amount of a modifier like trifluoroacetic acid. The exact conditions must be developed for the specific analytes.[10]

    • Calculate e.e. using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from an optimization study of the enzymatic resolution.

Table 1: Effect of Solvent on Enzymatic Resolution

SolventConversion (%)e.e. of Acid (%)e.e. of Ester (%)Enantioselectivity (E)
Diisopropyl Ether48>9992>200
Toluene45907540
Acetonitrile25604010
Hexane509595150

Reaction Conditions: 45°C, 24 hours, 50 mg Novozym® 435.

Table 2: Effect of Temperature on Enzymatic Resolution

Temperature (°C)Conversion (%)e.e. of Acid (%)e.e. of Ester (%)Enantioselectivity (E)
3035>9985>200
4548>9992>200
6052908895

Reaction Conditions: Diisopropyl ether, 24 hours, 50 mg Novozym® 435.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the enzymatic resolution protocol, from reaction setup to final analysis.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_analysis Analysis racemate Racemic Acid (±)-Hexahydro-1H-pyrrolizine-2-carboxylic acid reaction Incubate with Shaking (e.g., 45°C, 200 rpm) Monitor conversion by HPLC racemate->reaction reagents 1-Butanol + Anhydrous Solvent + Molecular Sieves reagents->reaction enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction filter_enzyme Filter to Remove Enzyme reaction->filter_enzyme extraction Liquid-Liquid Extraction (aq. NaHCO₃) filter_enzyme->extraction acid_layer Aqueous Layer (Unreacted Acid Salt) extraction->acid_layer Separates org_layer Organic Layer (Ester Product) extraction->org_layer Separates acidify Acidify (HCl) acid_layer->acidify ester_final Enantiopure Ester org_layer->ester_final extract_acid Extract with Ethyl Acetate acidify->extract_acid acid_final Enantiopure Acid extract_acid->acid_final hplc_acid Chiral HPLC Analysis (Determine e.e.) acid_final->hplc_acid hplc_ester Chiral HPLC Analysis (Determine e.e.) ester_final->hplc_ester

Caption: Workflow for the enzymatic resolution of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hexahydro-1H-pyrrolizine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities often depend on the synthetic route employed. However, typical impurities may include:

  • Starting materials: Unreacted precursors, such as proline derivatives.

  • Diastereomers and enantiomers: Due to the presence of multiple chiral centers, the formation of stereoisomers is a significant challenge.

  • Side-products: Incomplete cyclization products, epimers, and by-products from protecting group manipulation.

  • Reagents and solvents: Residual reagents, catalysts, and solvents used in the synthesis.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining enantiomeric and diastereomeric purity. Reversed-phase HPLC can be used to assess purity from other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the target molecule and any impurities by their mass-to-charge ratio.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can help in identifying impurities.

  • Thin Layer Chromatography (TLC): A quick method to monitor the progress of purification.[3]

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Crystallization: Recrystallization is a powerful technique for removing impurities, especially for obtaining a specific stereoisomer.

  • Chromatography:

    • Flash Column Chromatography: Useful for removing non-polar impurities.

    • Preparative HPLC: Often necessary for separating stereoisomers.

  • Solid-Phase Extraction (SPE): Can be employed for sample cleanup and enrichment of the target compound.

Troubleshooting Guides

Problem 1: Low Yield After Crystallization
Possible Cause Troubleshooting Step
High solubility in the chosen solvent. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using anti-solvents.
Formation of an oil instead of crystals. Try seeding the solution with a small crystal of the pure compound. Lower the temperature slowly. Use a different solvent system.
Co-precipitation of impurities. Perform multiple recrystallizations. Consider a chromatographic step before crystallization to remove major impurities.
Problem 2: Incomplete Separation of Stereoisomers by Chromatography
Possible Cause Troubleshooting Step
Inappropriate chiral stationary phase (CSP). Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).
Suboptimal mobile phase composition. Optimize the mobile phase by varying the solvent ratio, adding modifiers (e.g., acids, bases), and adjusting the flow rate.
Poor peak shape. Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid group.
Overloading of the column. Reduce the amount of sample loaded onto the column.
Problem 3: Presence of Unknown Impurities in the Final Product
Possible Cause Troubleshooting Step
Side reactions during synthesis. Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents).
Degradation of the product during purification. Avoid harsh conditions (strong acids/bases, high temperatures). Use purified solvents and reagents.
Contamination from lab equipment. Ensure all glassware and equipment are thoroughly cleaned.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent mixture.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Chiral HPLC for Purity Analysis
  • Column: Chiralpak IA or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific isomers. A typical starting point could be 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Product B Initial Purification (e.g., Extraction, Filtration) A->B C Primary Purification (e.g., Column Chromatography) B->C D Final Purification (e.g., Recrystallization) C->D E Purity Check (TLC, HPLC) C->E In-process control G Final Pure Product D->G E->C Re-purify if needed F Structure Confirmation (NMR, MS) G->F

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Impure Product Q1 Are stereoisomers present? Start->Q1 A1_Yes Perform Chiral HPLC or Diastereomeric Salt Resolution Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Are there baseline impurities? A1_Yes->Q2 A1_No->Q2 A2_Yes Use Column Chromatography (Normal or Reversed Phase) Q2->A2_Yes Yes A2_No Proceed to final polish Q2->A2_No No Final Recrystallization for final polishing A2_Yes->Final A2_No->Final End Pure Product Final->End

Caption: A decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid and its derivatives.

Troubleshooting Guide

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common issues and troubleshooting steps:

  • Incomplete Cyclization: The formation of the bicyclic pyrrolizidine core is a critical step.

    • Solution: Ensure that the reaction conditions for cyclization are optimal. This includes strict control of temperature, reaction time, and the use of appropriate reagents. For instance, in syntheses involving intramolecular cyclization, the concentration of the substrate can be crucial to favor the desired intramolecular reaction over intermolecular side reactions.

  • Side Reactions: Competing reactions can significantly reduce the yield of the target molecule.

    • Solution: Identify potential side reactions based on your specific synthetic route. For example, in reactions involving strong bases like s-BuLi for lithiation, ensure precise temperature control (e.g., -78 °C) to prevent undesired side reactions.[1] In oxidation steps, be aware of potential N-oxidation, which can be a significant side reaction.[2]

  • Purification Losses: The product may be lost during workup and purification steps.

    • Solution: Optimize your purification protocol. Flash chromatography is a common method for purifying pyrrolizidine derivatives.[3] Careful selection of the stationary and mobile phases is essential to achieve good separation and minimize product loss.

Question: I am observing the formation of multiple diastereomers in my final product. How can I improve the diastereoselectivity of my synthesis?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex cyclic structures like this compound.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or asymmetric catalysis can direct the stereochemical outcome of the reaction.

    • Solution: For syntheses involving cycloadditions, employing a chiral catalyst can significantly enhance the stereoselectivity. For example, L-proline functionalized magnetic nanorods have been used as a reusable catalyst for the stereoselective synthesis of spiro-pyrrolizidines.

  • Substrate Control: The inherent stereochemistry of the starting materials can influence the stereochemistry of the product.

    • Solution: Carefully select starting materials with the desired stereochemistry. For instance, using L-ascorbic acid or D-aspartic acid as a chiral precursor can lead to the formation of specific stereoisomers.[4][5]

  • Reaction Conditions: Temperature, solvent, and reagents can all impact the diastereomeric ratio.

    • Solution: Systematically screen different reaction conditions to find the optimal parameters for high diastereoselectivity. For example, a Luche reduction (NaBH4/CeCl3) has been used for the diastereoselective reduction of an enone intermediate in the synthesis of a related pyrrolizidine alkaloid.[6]

Question: I am having difficulty with the removal of protecting groups without affecting the pyrrolizidine core. What should I consider?

Answer: The stability of the hexahydro-1H-pyrrolizine ring system should be considered when choosing and removing protecting groups.

  • Protecting Group Selection: The choice of protecting group is critical for the success of the synthesis.

    • Solution: Select protecting groups that can be removed under conditions that do not compromise the integrity of the product. For nitrogen protection, Boc (tert-butyloxycarbonyl) is common as it can be removed under acidic conditions (e.g., TFA in DCM) which are often tolerated by the pyrrolizidine core.[7]

  • Deprotection Conditions: Harsh deprotection conditions can lead to degradation of the target molecule.

    • Solution: Use the mildest possible conditions for deprotection. For example, if both Boc and benzyl groups are present, hydrogenolysis with Pd/C can be used to remove the benzyl group, leaving the Boc group intact for later removal.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the hexahydro-1H-pyrrolizine core?

A1: Several strategies have been successfully employed, including:

  • 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the five-membered rings of the pyrrolizidine system.[1][8] Azomethine ylides are common dipoles used in these reactions.

  • Intramolecular Cyclization: Cyclization of a suitably functionalized proline or pyrrolidine derivative is a widely used approach.[9]

  • Asymmetric Lithiation: The use of chiral ligands to direct the lithiation of N-Boc protected pyrrolidine can lead to enantiomerically enriched products.[1]

  • Ring-Closing Metathesis (RCM): RCM has been utilized to form one of the rings in the bicyclic system.[6]

Q2: What analytical techniques are most suitable for characterizing this compound and its intermediates?

A2: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure and stereochemistry of the molecule. 2D NMR techniques like COSY, HMQC, and HMBC can provide further structural information.[3]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to get information about its fragmentation pattern.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as carboxylic acids (C=O and O-H stretches) and amines (N-H stretch).[4]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the absolute confirmation of the three-dimensional structure and stereochemistry.[6]

Q3: Are there any specific safety precautions I should take when working with pyrrolizidine alkaloids and their synthetic precursors?

A3: Yes, many naturally occurring pyrrolizidine alkaloids are known to be hepatotoxic.[10][11] While synthetic intermediates may not carry the same level of toxicity, it is prudent to handle all chemicals with appropriate safety measures. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. Always consult the Safety Data Sheet (SDS) for each chemical used in the synthesis.

Data Presentation

Table 1: Comparison of Reaction Conditions for Diastereoselective Reductions

Reducing AgentAdditiveSolventTemperature (°C)Typical Diastereomeric Ratio (d.r.)Reference
NaBH4CeCl3·7H2OMeOH-78>95:5[6]
LiAlH4NoneTHF0Variable-
DIBAL-HNoneToluene-78Variable-

Experimental Protocols

Key Experiment: 1,3-Dipolar Cycloaddition for Pyrrolizidine Core Synthesis

This protocol is a generalized procedure based on the principles of 1,3-dipolar cycloaddition reactions commonly used for the synthesis of pyrrolizidine scaffolds.[8][12]

  • Generation of Azomethine Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a secondary amino acid (e.g., proline or a derivative) and an aldehyde or ketone (e.g., isatin) are dissolved in a suitable solvent (e.g., toluene, ethanol, or methanol).

  • Reaction with Dipolarophile: To this mixture, the dipolarophile (an alkene or alkyne) is added.

  • Heating: The reaction mixture is heated to reflux for a specified period (typically several hours to overnight), and the progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolizidine derivative.

Visualizations

Side_Reaction_Pathway Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Step 1 Desired Product Desired Product Side Product (e.g., N-Oxide) Side Product (e.g., N-Oxide) Desired Product->Side Product (e.g., N-Oxide) Oxidative Conditions Side Product (e.g., Diastereomer) Side Product (e.g., Diastereomer) Intermediate->Desired Product Desired Pathway Intermediate->Side Product (e.g., Diastereomer) Undesired Pathway (e.g., non-selective reduction)

Caption: Potential side reaction pathways in a multi-step synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Verify Reaction Conditions (Temp, Time, Reagents) start->check_reaction check_starting_material Analyze Starting Material Purity start->check_starting_material optimize_purification Optimize Purification (TLC, Column Chromatography) start->optimize_purification analyze_byproducts Characterize Byproducts (NMR, MS) check_reaction->analyze_byproducts check_starting_material->analyze_byproducts success Improved Yield/ Purity optimize_purification->success modify_synthesis Modify Synthetic Route (e.g., change catalyst, protecting group) analyze_byproducts->modify_synthesis modify_synthesis->success

Caption: A logical workflow for troubleshooting common synthetic issues.

References

optimization of reaction conditions for hexahydro-1H-pyrrolizine-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of hexahydro-1H-pyrrolizine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The two most common derivatization strategies for this molecule are esterification of the carboxylic acid group and amidation to form an amide. These modifications are typically performed to increase the volatility and thermal stability of the compound for analytical techniques such as gas chromatography (GC), or to synthesize new chemical entities for drug discovery.

Q2: I am seeing low yields in my esterification reaction. What are the potential causes and solutions?

A2: Low esterification yields can be due to several factors:

  • Inadequate water removal: Fischer esterification is an equilibrium reaction.[1] Ensure your alcohol solvent is anhydrous and consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.

  • Insufficient catalyst: An inadequate amount of acid catalyst (e.g., HCl, H₂SO₄) can lead to slow and incomplete reactions.[2][3] The catalyst is crucial for activating the carboxyl group.[2][3]

  • Steric hindrance: The bicyclic structure of the pyrrolizidine core might sterically hinder the approach of the alcohol. Using a less bulky alcohol or a more reactive esterification method (e.g., via an acid chloride) might improve yields.

  • Reaction time and temperature: The reaction may not have reached equilibrium. Try extending the reaction time or cautiously increasing the temperature. However, be aware that excessive heat can lead to side reactions.

Q3: My amidation reaction is not proceeding to completion. What should I try?

A3: Incomplete amidation can be addressed by:

  • Choice of coupling agent: Standard coupling reagents like DCC or EDC might not be efficient enough for this substrate. Consider using more powerful reagents like HATU or TBTU. Boron-based reagents have also been shown to be effective for amide bond formation.[4][5]

  • Activating the carboxylic acid: Converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, can facilitate the reaction with the amine.[6]

  • Base selection: The choice and amount of base used can be critical, especially when using coupling reagents. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often a good choice.

  • Solvent: Ensure you are using an appropriate anhydrous aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.

Q4: I am observing side products in my derivatization reaction. What are they likely to be and how can I avoid them?

A4: Common side products can include:

  • N-Acylation or N-Alkylation: The secondary amine in the pyrrolizidine ring is nucleophilic and can react with the activated carboxylic acid (in amidation) or the esterification reagents. To avoid this, you may need to protect the amine group before derivatizing the carboxylic acid.

  • Racemization: If the stereochemistry at position 2 is important, be aware that harsh reaction conditions (strong acids/bases, high temperatures) can lead to epimerization. Using milder coupling reagents and lower temperatures can help preserve stereochemical integrity.[4]

Q5: How do I choose the right derivatization reagent for my specific application?

A5: The choice of reagent depends on your goal:

  • For GC analysis: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents that form volatile esters (e.g., methyl or ethyl esters) are common choices.

  • For synthesizing analogs: The choice will depend on the desired ester or amide. For amides, the reactivity of the amine will influence the choice of coupling agent. Less reactive amines may require more potent activators.[7][8]

Troubleshooting Guides

Esterification Troubleshooting
Problem Potential Cause Recommended Solution
Low or no product formation Ineffective water removal in Fischer esterification.Use anhydrous alcohol and add molecular sieves or use a Dean-Stark trap.
Insufficient acid catalyst.Increase the amount of catalyst (e.g., HCl, H₂SO₄).[2][3]
Reaction has not reached equilibrium.Increase reaction time or temperature moderately.
Carboxylic acid is not activated.Convert the carboxylic acid to an acid chloride with SOCl₂ before adding the alcohol.
Multiple spots on TLC (side products) N-alkylation of the secondary amine.Protect the amine group before esterification (e.g., as a Boc or Cbz derivative).
Decomposition of starting material or product.Use milder reaction conditions (lower temperature, less harsh catalyst).
Product is difficult to isolate Product is water-soluble.Perform an extraction with an appropriate organic solvent after neutralizing the reaction mixture.
Emulsion formation during workup.Add brine to the aqueous layer to break the emulsion.
Amidation Troubleshooting
Problem Potential Cause Recommended Solution
Low or no product formation Inadequate activation of the carboxylic acid.Use a more powerful coupling reagent (e.g., HATU, COMU) or convert the acid to an acid chloride.
Sterically hindered or electron-deficient amine.Use more forcing reaction conditions (higher temperature, longer reaction time) or specialized protocols for hindered couplings.[7][8]
Incorrect stoichiometry of reagents.Optimize the ratio of carboxylic acid, amine, coupling agent, and base.
Formation of an unexpected urea byproduct Using carbodiimide coupling agents (e.g., DCC, EDC).Ensure the reaction is run under anhydrous conditions and consider adding an auxiliary nucleophile like HOBt or NHS.
Racemization of the final product Harsh reaction conditions.Use milder coupling reagents that are known to suppress racemization (e.g., COMU, T3P) and maintain a low reaction temperature.
Difficulty in removing the coupling agent byproducts Water-insoluble byproducts (e.g., DCU from DCC).Choose a water-soluble coupling agent like EDC for easier removal during aqueous workup.

Experimental Protocols

Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add acetyl chloride (1.5 equivalents) or concentrated sulfuric acid (0.1 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Amidation using HATU
  • Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like DMF or DCM.

  • Reagent Addition: Add the amine (1.1 equivalents), HATU (1.1 equivalents), and a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Esterification_Workflow start Start: this compound dissolve Dissolve in Anhydrous Alcohol (e.g., Methanol) start->dissolve catalyst Add Acid Catalyst (e.g., HCl, H₂SO₄) dissolve->catalyst reflux Reflux for 4-6 hours catalyst->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Neutralize and Extract monitor->workup Reaction Complete purify Dry and Purify workup->purify product Final Ester Product purify->product

Caption: General workflow for the Fischer esterification of this compound.

Amidation_Troubleshooting start Low Amidation Yield check_reagents Check Coupling Reagent Potency start->check_reagents Is the coupling agent strong enough? check_activation Ensure Carboxylic Acid Activation check_reagents->check_activation Yes solution1 Use Stronger Coupling Agent (HATU, COMU) check_reagents->solution1 No check_conditions Optimize Reaction Conditions check_activation->check_conditions Activation is sufficient solution2 Convert to Acid Chloride (SOCl₂) check_activation->solution2 Activation is incomplete solution3 Increase Temperature or Reaction Time check_conditions->solution3 Conditions too mild solution4 Check for Steric Hindrance check_conditions->solution4 Conditions are optimal

Caption: Troubleshooting decision tree for low-yield amidation reactions.

References

Technical Support Center: Resolving Enantiomers of Hexahydro-1H-pyrrolizine-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of hexahydro-1H-pyrrolizine-2-carboxylic acid and structurally similar compounds by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a chiral HPLC method for this compound?

A1: The most crucial initial step is the selection of the appropriate Chiral Stationary Phase (CSP). Due to the non-aromatic and zwitterionic potential of the target molecule, polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ series) are highly recommended starting points. A column screening approach using a few different columns from these families is the most efficient way to find a suitable stationary phase.

Q2: My compound, this compound, lacks a strong chromophore. How can I achieve adequate detection?

A2: For compounds with poor UV absorbance, several strategies can be employed. If your HPLC system is equipped with a Mass Spectrometer (MS), LC-MS is the preferred method for detection due to its high sensitivity and selectivity. Alternatively, derivatization of the carboxylic acid or the secondary amine with a UV-active or fluorescent tag can be performed. Reagents like NBD-Cl can be used for this purpose.[1] However, derivatization adds a step to your sample preparation and may complicate the chromatography. If available, a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can also be used for non-chromophoric analytes.

Q3: What type of mobile phase should I start with?

A3: For polysaccharide-based columns, normal phase (e.g., hexane/ethanol) or polar organic mode (e.g., ethanol with an acidic modifier) are common starting points.[2] For macrocyclic glycopeptide columns, polar ionic mode (e.g., methanol with small amounts of acid and base) or reversed-phase (e.g., water/methanol with an acid) are often successful. Given that the target is a carboxylic acid, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is highly recommended to suppress the ionization of the carboxyl group and improve peak shape.[1][2]

Q4: I am not getting any separation between the enantiomers. What should I try next?

A4: If you observe a single peak, consider the following:

  • Change the CSP: The initial chiral selector may not be suitable for your molecule. Try a column with a different chiral selector (e.g., if you started with an amylose-based column, try a cellulose-based or a macrocyclic glycopeptide column).

  • Modify the Mobile Phase: Alter the composition of your mobile phase. In normal phase, change the alcohol modifier (e.g., from ethanol to isopropanol). In reversed-phase, vary the organic modifier percentage.

  • Adjust the Additive: If you are using an acidic modifier, try a different one or adjust its concentration. For zwitterionic compounds, controlling the pH can be critical.

  • Lower the Temperature: Decreasing the column temperature often enhances chiral selectivity.

Q5: What is a good resolution value (Rs) to aim for in a chiral separation?

A5: A resolution value of 1.5 or greater is generally considered baseline separation, which is sufficient for accurate quantification.[3] For preparative separations, a higher resolution is often desirable.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH/modifier for an ionizable analyte.For your carboxylic acid, ensure an acidic modifier (e.g., 0.1% TFA) is present in the mobile phase to suppress silanol interactions and ensure a consistent ionic state of the analyte.
Secondary interactions with the silica support.Use a highly deactivated silica-based column or a column specifically designed for polar analytes.
Column overload.Reduce the sample concentration or injection volume.
High Backpressure Blockage of the column inlet frit.Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the frit. Always use a guard column and filter your samples and mobile phases.
Mobile phase incompatibility or precipitation.Ensure all mobile phase components are miscible and that your sample is fully dissolved in the mobile phase.
Column degradation.If the column has been used extensively or with harsh conditions, it may need to be replaced.
Loss of Resolution Change in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Column aging or contamination.Flush the column with a strong, compatible solvent as recommended by the manufacturer. If resolution is not restored, the column may be at the end of its life.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Irreproducible Retention Times Inadequate column equilibration.Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis.
Leaks in the HPLC system.Check for leaks at all fittings.
Pumping issues.Ensure the pump is delivering a consistent flow rate.

Experimental Protocol: Suggested Starting Method

This protocol is a suggested starting point for the enantiomeric resolution of this compound. Optimization will likely be required.

1. Column Selection and Installation:

  • Primary Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
  • Alternative: Chirobiotic™ T (teicoplanin), 250 x 4.6 mm, 5 µm.
  • Install the column in a thermostatically controlled column compartment.

2. Mobile Phase Preparation (Polar Organic Mode):

  • Prepare a mobile phase consisting of Ethanol with 0.1% (v/v) Trifluoroacetic Acid (TFA).
  • Filter the mobile phase through a 0.45 µm filter.
  • Degas the mobile phase by sonication or helium sparging.

3. HPLC System Parameters:

  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 25°C (can be varied between 10°C and 40°C to optimize selectivity).
  • Injection Volume: 5 - 10 µL.
  • Detection:
  • If using derivatization (e.g., with NBD-Cl), set the detector to the appropriate wavelength (e.g., 464 nm).[1]
  • If using LC-MS, tune the mass spectrometer to the mass of the analyte.

4. Sample Preparation:

  • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis and Optimization:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the sample and record the chromatogram.
  • If no separation is observed, consider changing the alcohol modifier (e.g., to isopropanol) or switching to a different CSP.
  • If partial separation is achieved, optimize the resolution by adjusting the flow rate and column temperature.

Quantitative Data Summary

The following tables provide typical ranges for chromatographic parameters in chiral separations of non-aromatic amino acids and carboxylic acids, which can serve as a benchmark for your method development.

Table 1: Typical Chromatographic Parameters for Chiral Separation of Proline Analogs

ParameterChiralpak IA/IC (Polar Organic Mode)Chirobiotic T (Reversed-Phase/Polar Ionic)
Retention Factor (k') 1.0 - 10.00.5 - 8.0
Selectivity Factor (α) 1.1 - 2.51.05 - 1.8
Resolution (Rs) > 1.5> 1.2

Data compiled from general knowledge in the field and representative values from similar separations.

Table 2: Influence of Mobile Phase Modifier on Enantioselectivity

Mobile Phase CompositionExpected Impact on Carboxylic Acid Separation
Hexane/Ethanol Baseline normal phase conditions.
Hexane/Ethanol with 0.1% TFA Improved peak shape and potentially increased retention and selectivity due to suppression of carboxylate ionization.
Methanol with 0.1% Formic Acid Polar organic mode, suitable for more polar analytes. Good for LC-MS compatibility.
Water/Methanol with 0.1% TFA Reversed-phase conditions, suitable for Chirobiotic columns.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Mix, Filter, Degas) System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Separation Chiral Separation on Column Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Analysis (Calculate Rs, α, k') Chromatogram->Integration

Caption: Experimental workflow for chiral HPLC analysis.

Troubleshooting_Logic start Start Analysis peak_observed Single Peak Observed? start->peak_observed poor_shape Poor Peak Shape? peak_observed->poor_shape No change_csp Change CSP Type (e.g., Amylose -> Cellulose) peak_observed->change_csp Yes resolution_low Resolution (Rs < 1.5)? poor_shape->resolution_low No add_modifier Add/Adjust Acidic Modifier (e.g., 0.1% TFA) poor_shape->add_modifier Yes success Successful Separation resolution_low->success No optimize_temp Optimize Temperature (Usually Lower) resolution_low->optimize_temp Yes change_mp Change Mobile Phase (e.g., EtOH -> IPA) change_csp->change_mp add_modifier->poor_shape optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->resolution_low

Caption: Troubleshooting logic for chiral method development.

References

Technical Support Center: Synthetic Hexahydro-1H-pyrrolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side-reactions during synthesis, or degradation. Based on a common synthetic route involving the catalytic hydrogenation of a pyrrole precursor, the most likely impurities include diastereomers of the final product, incompletely hydrogenated intermediates, byproducts from the hydrolysis of ester groups, and residual starting materials or reagents.

Q2: How can I minimize the formation of diastereomeric impurities?

A2: The formation of diastereomers is a common challenge in the synthesis of chiral molecules. To minimize their formation, consider the following:

  • Catalyst Selection: The choice of catalyst and chiral ligands during the hydrogenation step is crucial for achieving high diastereoselectivity.[1][2] Chiral ruthenium catalysts with specific phosphine ligands have shown high enantioselectivity in the hydrogenation of pyrrole derivatives.[1]

  • Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and solvent can significantly influence the stereochemical outcome of the reaction.

  • Starting Material Purity: Ensure the enantiomeric and chemical purity of your starting materials.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating and quantifying diastereomers and enantiomers.[3][4][5] Reverse-phase HPLC with a suitable C18 column can be used to separate the main compound from other process-related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities. Specific 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the stereochemistry.

Q4: I am observing incomplete hydrogenation of my pyrrole precursor. What are the possible causes and solutions?

A4: Incomplete hydrogenation can be due to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Ensure all reagents and solvents are of high purity.

  • Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for the complete conversion of the substrate. Try increasing the catalyst loading.

  • Inadequate Hydrogen Pressure or Reaction Time: The hydrogen pressure or reaction time may be insufficient. Increase the pressure and/or extend the reaction time and monitor the reaction progress by TLC or HPLC.

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial. Ensure adequate stirring to facilitate contact between the substrate, hydrogen, and catalyst.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via a hypothetical two-step synthesis involving a Dieckmann condensation followed by catalytic hydrogenation and hydrolysis.

Hypothetical Synthetic Pathway

A plausible synthetic route starts from L-proline, which is first converted to a diester intermediate. This intermediate then undergoes an intramolecular Dieckmann condensation to form a bicyclic β-keto ester. Subsequent catalytic hydrogenation reduces the keto group and is followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthetic_Pathway A L-Proline Derivative B Diester Intermediate A->B Esterification C Bicyclic β-Keto Ester B->C Dieckmann Condensation D This compound Ester C->D Catalytic Hydrogenation E This compound D->E Hydrolysis

Caption: Hypothetical synthetic pathway for this compound.

Potential Impurities and Their Sources
Impurity TypePotential Structure/DescriptionSource in Synthesis
Starting Material Related Unreacted L-proline derivativeIncomplete initial esterification.
Reagents from esterificationResidual coupling agents or catalysts.
Dieckmann Condensation Byproducts Unreacted diester intermediateIncomplete cyclization.
Side-products from intermolecular condensationReaction between two molecules of the diester.
Epimerized β-keto esterIsomerization at the α-carbon under basic conditions.
Hydrogenation Related Partially hydrogenated intermediate (keto group remains)Incomplete reduction of the ketone.
Diastereomers of the product esterNon-selective hydrogenation.
Over-reduction productsReduction of the carboxylic ester group.
Hydrolysis Related Unhydrolyzed esterIncomplete hydrolysis.
Diastereomers of the final acidCarried over from the hydrogenation step.
Troubleshooting Workflow

This workflow provides a logical approach to identifying and resolving common issues during the synthesis.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield of Final Product start->low_yield impurity Presence of Impurities start->impurity check_sm Check Starting Material Purity low_yield->check_sm Yes check_reagents Verify Reagent Activity low_yield->check_reagents Yes optimize_cond Optimize Reaction Conditions (Temp, Time, Conc.) low_yield->optimize_cond Yes identify_impurity Identify Impurity (HPLC, LC-MS, NMR) impurity->identify_impurity Yes source_analysis Determine Source of Impurity (See Table) identify_impurity->source_analysis sm_related Starting Material Related? source_analysis->sm_related Unreacted SM dc_related Dieckmann Condensation? source_analysis->dc_related Cyclization Byproducts hydro_related Hydrogenation? source_analysis->hydro_related Reduction Issues hydrolysis_related Hydrolysis? source_analysis->hydrolysis_related Incomplete Hydrolysis purify_sm Purify Starting Material sm_related->purify_sm optimize_dc Optimize Dieckmann (Base, Temp) dc_related->optimize_dc optimize_hydro Optimize Hydrogenation (Catalyst, Pressure, Time) hydro_related->optimize_hydro optimize_hydrolysis Optimize Hydrolysis (Time, Temp) hydrolysis_related->optimize_hydrolysis

Caption: A troubleshooting workflow for the synthesis of this compound.

Experimental Protocols

Hypothetical Synthesis of this compound

Step 1: Dieckmann Condensation to form the Bicyclic β-Keto Ester

  • To a solution of the starting diester (1 equivalent) in an anhydrous solvent (e.g., toluene), add a strong base such as sodium ethoxide (1.1 equivalents) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a weak acid (e.g., acetic acid).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation and Hydrolysis

  • Dissolve the bicyclic β-keto ester (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C or a chiral ruthenium catalyst).

  • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 psi) at room temperature or with gentle heating.

  • Monitor the reaction for the disappearance of the starting material.

  • After complete reduction, filter off the catalyst.

  • To the filtrate containing the ester, add an aqueous solution of a base (e.g., LiOH or NaOH) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Method for Impurity Profiling by HPLC

Instrumentation:

  • HPLC system with a UV or diode array detector (DAD) and a mass spectrometer (MS).

Chromatographic Conditions for Diastereomer Separation:

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[3][4][5]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). For basic compounds, a small amount of an amine modifier (e.g., diethylamine) can be added. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.[3]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS.

Chromatographic Conditions for General Impurity Profiling:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection: DAD to obtain UV spectra of all peaks and MS for mass identification.

References

Technical Support Center: Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid, with a specific focus on preventing racemization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of racemization during the synthesis of this compound?

A1: Racemization can occur at several stages of the synthesis. The primary sources include:

  • Epimerization at α-carbon: The stereocenter alpha to the carboxylic acid or ester group is susceptible to epimerization, particularly under harsh basic or acidic conditions, or at elevated temperatures.[1] This can occur via enolate formation or related intermediates.

  • Imine-enamine tautomerism: During reactions involving the formation or manipulation of imines, tautomerization to an achiral enamine intermediate can lead to loss of stereochemical information.[2]

  • Ring-opening and closing: Certain reaction conditions can promote a ring-opening of the pyrrolizidine core, leading to an achiral intermediate that can re-close to form a racemic or epimerized product.[1]

  • Harsh deprotection steps: The removal of protecting groups, especially under strong acidic or basic conditions, can induce epimerization at adjacent stereocenters.

Q2: How can I minimize racemization when starting from a chiral pool precursor like L-proline?

A2: L-proline is a common and effective chiral precursor for the synthesis of pyrrolizidine alkaloids.[3][4][5] To maintain its stereochemical integrity:

  • Mild Reaction Conditions: Employ mild reagents and reaction conditions throughout the synthesis. For example, use room temperature or below for critical steps if possible.

  • Protecting Group Strategy: Carefully select protecting groups for both the nitrogen and the carboxylic acid. The Boc (tert-butoxycarbonyl) group is often used for the nitrogen and can be removed under relatively mild acidic conditions.[4] Ester protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis of a benzyl ester) are preferable to those requiring strong base.

  • Avoid Strong Bases: When a base is required, consider using non-nucleophilic, sterically hindered bases (e.g., proton sponge) or inorganic bases like potassium carbonate over stronger alkoxides, especially if a stereocenter is adjacent to a carbonyl group.

Q3: What are the advantages of using catalytic enantioselective methods?

A3: Catalytic enantioselective methods offer a powerful strategy to control stereochemistry and avoid racemization issues associated with classical resolutions or harsh transformations of chiral pool precursors.[6]

  • High Enantioselectivity: Modern organocatalytic or metal-catalyzed reactions can provide high levels of enantioselectivity, often exceeding 98% ee.[6][7]

  • Atom Economy: These methods are often more atom-economical than using stoichiometric chiral auxiliaries.

  • Direct Introduction of Chirality: Chirality is introduced in a key bond-forming step, which can shorten the overall synthetic sequence. An example is the isothiourea-catalyzed intramolecular Michael addition-lactonization, which has shown excellent stereocontrol.[6]

Q4: Can reaction temperature significantly impact the enantioselectivity of my synthesis?

A4: Yes, temperature is a critical parameter. In many enantioselective reactions, lower temperatures lead to higher enantiomeric excess (ee). For instance, in certain phase-transfer catalyzed allylic alkylations, a decrease in temperature from 0 °C to -20 °C can significantly improve enantioselectivity, while temperatures above 0 °C can lead to a notable loss of stereocontrol.[8] It is crucial to optimize the temperature for key stereochemistry-determining steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low diastereomeric ratio (dr) or enantiomeric excess (ee) in the final product. Racemization at a stereocenter alpha to a carbonyl group.- Use milder bases (e.g., K₂CO₃ instead of NaOMe).- Lower the reaction temperature.- Reduce reaction time.- Consider a different synthetic route that avoids this functionality until later stages.
Product is a racemic mixture. - Racemization of a key intermediate.- Use of an achiral starting material or reagent where a chiral one was required.- Complete loss of stereocontrol in a key step.- Re-evaluate the mechanism of each step to identify potential racemization pathways.- Verify the enantiopurity of all chiral starting materials and reagents.- Optimize the chiral catalyst or auxiliary and reaction conditions (solvent, temperature, additives).
Formation of multiple diastereomers. - Poor stereocontrol in a cyclization or addition step.- Epimerization at one of multiple stereocenters.- Employ a more stereoselective reaction, such as a cycloaddition with a chiral nitrone.[9]- Utilize a substrate-controlled or catalyst-controlled reaction to favor the desired diastereomer.- Analyze each diastereomer to identify which center has epimerized, which can guide further optimization.
Inconsistent enantioselectivity between batches. - Impurities in solvents or reagents.- Variations in reaction setup and temperature control.- Degradation of the chiral catalyst.- Use freshly distilled solvents and high-purity reagents.- Ensure consistent and accurate temperature control.- Store chiral catalysts under recommended conditions (e.g., inert atmosphere, low temperature) and verify their activity.

Experimental Protocols and Data

Table 1: Comparison of Stereoselective Synthetic Strategies
Method Key Reagents/Catalyst Typical Diastereomeric Ratio (dr) Typical Enantiomeric Ratio (er) / Enantiomeric Excess (ee) Reference
Isothiourea-Catalyzed Intramolecular Michael Addition-LactonizationBenzotetramisole (BTM)>95:5>98:2[6]
Cycloaddition with Chiral Pyrroline N-OxidesNitrones derived from L-malic or L-aspartic acidsGood diastereocontrolEnantiopure products[9]
Catalytic Asymmetric Negishi Cross-CouplingRacemic α-zincated N-Boc-pyrrolidine, chiral nickel catalystN/AHigh ee[10]
Phase-Transfer Catalyzed Allylic AlkylationCinchonidine-derived catalystN/AUp to 98% ee[8]
Protocol 1: Isothiourea-Catalyzed Enantioselective Pyrrolizine Synthesis

This protocol is adapted from the work of Smith et al. and describes the key enantioselective step.[6]

1. Formation of the Mixed Anhydride:

  • To a solution of the pyrrole-derived enone acid (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add pivaloyl chloride (1.2 equiv) at 0 °C.

  • Add a non-nucleophilic base such as triethylamine (1.5 equiv) and stir the mixture for 30 minutes at 0 °C.

2. Enantioselective Cyclization:

  • Cool the reaction mixture to the optimized temperature (e.g., -20 °C).

  • Add the isothiourea catalyst, benzotetramisole (BTM) (0.05 equiv).

  • Stir the reaction until completion, monitoring by TLC or LC-MS.

3. Work-up and Purification:

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolizine derivative.

Visual Guides

Logical Workflow for Troubleshooting Racemization Issues

G cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Solution Implementation cluster_3 Outcome start Low ee or dr Observed harsh_conditions Harsh Reaction Conditions (pH, Temperature)? start->harsh_conditions chiral_purity Purity of Chiral Starting Materials/Catalyst? start->chiral_purity mechanism Potential Racemization Pathway in Mechanism? start->mechanism optimize_conditions Optimize Conditions: - Milder Reagents - Lower Temperature harsh_conditions->optimize_conditions verify_reagents Verify Purity and Activity of Chiral Materials chiral_purity->verify_reagents redesign_synthesis Redesign Synthesis: - Change Protecting Groups - Alter Synthetic Route mechanism->redesign_synthesis end Improved Stereoselectivity optimize_conditions->end verify_reagents->end redesign_synthesis->end

Caption: A flowchart for troubleshooting racemization in synthesis.

Potential Racemization Pathway via Enolate Formation

G cluster_0 Chiral Reactant cluster_1 Intermediate cluster_2 Products reactant (R)-Stereocenter enolate Achiral Enolate (Planar Intermediate) reactant->enolate + Base / - H⁺ r_product (R)-Product enolate->r_product + H⁺ s_product (S)-Product enolate->s_product + H⁺

Caption: Mechanism of racemization through an achiral enolate.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hexahydro-1H-pyrrolizine-2-carboxylic acid is a crucial chiral building block in the synthesis of a variety of biologically active molecules, including pyrrolizidine alkaloids. The stereochemical complexity of this saturated bicyclic amine demands synthetic routes that offer high levels of stereocontrol. This guide provides a comparative overview of three distinct and modern strategies for its synthesis: an Isothiourea-Catalyzed approach, a [3+2] Cycloaddition route starting from proline, and a classical Reductive Cyclization of a nitro-diester. Each route is evaluated based on its efficiency, stereoselectivity, and operational complexity, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Parameter Route 1: Isothiourea-Catalyzed Michael Addition-Lactonization Route 2: [3+2] Cycloaddition from Proline Route 3: Reductive Cyclization of a Nitro-Diester
Starting Materials Pyrrole-2-carboxaldehyde, acrylate derivativesL-Proline, electron-deficient alkenesDiethyl aminomalonate, 2-nitrobenzaldehyde, acrolein
Key Reactions Enantioselective Michael addition-lactonization, Catalytic HydrogenationAzomethine ylide formation, [3+2] Cycloaddition1,3-Dipolar cycloaddition, Reductive Cyclization
Stereocontrol High enantioselectivity (>98% ee), High diastereoselectivity (>95:5 dr)[1][2]Generally high diastereoselectivity, enantioselectivity dependent on chiral auxiliary or catalyst[1][3]Diastereoselectivity controlled in the initial cycloaddition; potential for multiple isomers.
Overall Yield Good (multi-step synthesis)Moderate to Good (highly dependent on specific substrates and conditions)Moderate (multi-step, with potential for lower yields in the cyclization step)
Advantages High stereocontrol from a catalytic process, well-established methodology.[1][2]Utilizes a readily available chiral pool starting material (proline), convergent approach.Classical and robust chemical transformations.
Disadvantages Requires a multi-step sequence including a final reduction.Stereochemical outcome can be sensitive to reaction conditions and substrate.Longer synthetic sequence, potential for stereoisomer separation challenges.

Route 1: Isothiourea-Catalyzed Michael Addition-Lactonization

This modern approach utilizes organocatalysis to establish the stereochemistry of the pyrrolizine core in an enantioselective manner. The key step is an intramolecular Michael addition of a pyrrole-derived enone acid, catalyzed by a chiral isothiourea, which proceeds through a lactonization and subsequent ring-opening to afford a dihydropyrrolizine ester. The final saturation of the heterocyclic system is achieved through catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-2-carboxylate [1][2] To a solution of the precursor pyrrole-derived enone-acid (1.0 eq) in CH2Cl2 (0.1 M) at 0 °C is added pivaloyl chloride (3.0 eq) and diisopropylethylamine (i-Pr2NEt, 3.0 eq). The reaction is allowed to warm to room temperature over 2 hours. The chiral isothiourea catalyst, (+)-benzotetramisole (BTM, 5 mol%), and additional i-Pr2NEt (1.5 eq) are then added, and the reaction is stirred at room temperature overnight. Methanol (MeOH) is subsequently added to facilitate in-situ ring-opening of the intermediate dihydropyranone. The reaction is quenched with 1 M HCl and extracted with CH2Cl2. The combined organic layers are dried over MgSO4, concentrated, and the crude product is purified by column chromatography to yield the desired methyl 2,3-dihydro-1H-pyrrolizine-2-carboxylate.

  • Yield: 86%

  • Diastereomeric Ratio (dr): >95:5

  • Enantiomeric Excess (ee): >99:1

Step 2: Catalytic Hydrogenation to Methyl hexahydro-1H-pyrrolizine-2-carboxylate [4] The methyl 2,3-dihydro-1H-pyrrolizine-2-carboxylate (1.0 eq) is dissolved in methanol. A rhodium-on-carbon catalyst (5% Rh/C) is added, and the mixture is subjected to hydrogenation at 20 bar and 25 °C. The reaction is monitored until completion. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the saturated ester.

  • Yield: >95% (based on analogous pyrrole hydrogenations)

Step 3: Hydrolysis to this compound The methyl ester from the previous step is dissolved in a mixture of methanol and water. An excess of lithium hydroxide (LiOH) is added, and the reaction mixture is stirred at room temperature until the ester is completely consumed. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH ~6 with a suitable acid (e.g., dilute HCl). The product can then be isolated by crystallization or extraction.

Logical Workflow

route1 start Pyrrole-derived enone acid step1 Isothiourea-Catalyzed Michael Addition-Lactonization/ Ring-Opening start->step1 Pivaloyl chloride, i-Pr2NEt, (+)-BTM, MeOH intermediate Methyl 2,3-dihydro-1H-pyrrolizine-2-carboxylate step1->intermediate Yield: 86% dr: >95:5, ee: >99:1 step2 Catalytic Hydrogenation (Rh/C, H2) intermediate->step2 ester Methyl hexahydro-1H-pyrrolizine-2-carboxylate step2->ester Yield: >95% step3 Ester Hydrolysis (LiOH) ester->step3 end This compound step3->end

Caption: Isothiourea-Catalyzed Synthesis Pathway.

Route 2: [3+2] Cycloaddition from Proline

This strategy leverages the inherent chirality of L-proline to construct the pyrrolizidine skeleton. Proline is converted into an azomethine ylide, which then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene. This approach is highly convergent and benefits from a readily available and inexpensive chiral starting material.

Experimental Protocol

Step 1: Generation of Azomethine Ylide and [3+2] Cycloaddition [1][3] L-proline (1.0 eq) and a suitable aldehyde (e.g., paraformaldehyde, 1.1 eq) are suspended in a solvent such as toluene. The mixture is heated to reflux with a Dean-Stark trap to remove water and facilitate the in-situ formation of the azomethine ylide. An electron-deficient alkene, such as methyl acrylate (1.2 eq), is then added, and the reaction is continued at reflux until the starting materials are consumed. The solvent is removed under reduced pressure, and the resulting crude product, a substituted hexahydro-1H-pyrrolizine-2-carboxylate, is purified by column chromatography. The diastereoselectivity of this reaction is often high, favoring the endo cycloadduct.

  • Yield: Varies significantly with substrates (typically 40-70%)

Step 2: Ester Hydrolysis The purified ester is hydrolyzed using standard procedures, such as treatment with LiOH in a methanol/water mixture as described in Route 1, to afford the final carboxylic acid.

Logical Workflow```dot

route2 start L-Proline step1 [3+2] Cycloaddition start->step1 Aldehyde, Heat dipolarophile Electron-deficient alkene (e.g., Methyl Acrylate) dipolarophile->step1 ester Methyl hexahydro-1H-pyrrolizine-2-carboxylate step1->ester Yield: 40-70% step2 Ester Hydrolysis (LiOH) ester->step2 end This compound step2->end

Caption: Reductive Cyclization Synthesis Pathway.

References

A Comparative Guide to Hexahydro-1H-pyrrolizine-2-carboxylic Acid and Other Proline Analogues in Peptide Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of proline analogues into peptides is a powerful strategy for modulating their structure, stability, and biological activity. This guide provides a detailed comparison of hexahydro-1H-pyrrolizine-2-carboxylic acid, a bicyclic proline analogue, with other commonly used proline analogues. We present supporting experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD) to objectively evaluate their impact on peptide conformation.

Introduction to Proline and its Analogues

Proline's unique cyclic structure restricts the peptide backbone's flexibility, influencing secondary structures like β-turns and polyproline helices.[1][2] This conformational rigidity is a double-edged sword, as proline can exist in both cis and trans amide bond conformations, a characteristic that can be crucial for protein folding and function.[3] Proline analogues are synthetic amino acids designed to further constrain the peptide backbone, offering a means to fine-tune peptide and protein architecture for therapeutic and research applications.[3][4]

This guide focuses on this compound, also known as (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), a conformationally constrained bicyclic analogue. We will compare its effects on peptide structure to those of standard L-proline and other widely studied analogues such as 4-hydroxyproline and 4-fluoroproline.

Conformational Effects on Peptide Structure

The introduction of proline analogues into a peptide sequence can significantly alter its conformational landscape. The key parameters affected are the puckering of the pyrrolidine ring and the cis/trans isomerization of the peptidyl-prolyl bond.

Ring Pucker and Backbone Dihedral Angles

The five-membered ring of proline can adopt two main puckered conformations: Cγ-exo and Cγ-endo. This puckering influences the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, thereby dictating the local secondary structure. Bicyclic analogues like this compound offer a higher degree of rigidity, locking the ring into a specific pucker.

Table 1: Comparison of Dihedral Angles (in degrees) for Proline and its Analogues in a Model Peptide

Amino Acid AnalogueTypical Ring Puckerφ (Phi)ψ (Psi)ω (Omega)Reference
L-ProlineCγ-exo or Cγ-endo-60 ± 20145 ± 20 (trans) / -35 ± 20 (cis)~180 (trans) or ~0 (cis)[3]
4(R)-HydroxyprolineCγ-exo favoredConstrainedConstrainedPredominantly trans[5]
4(S)-FluoroprolineCγ-endo favoredConstrainedConstrainedIncreased cis population[6]
This compound (Oic)Cγ-exo lockedHighly ConstrainedHighly ConstrainedExclusively trans[7]

Note: The exact dihedral angles can vary depending on the peptide sequence and environment.

Cis/Trans Isomerization

The energy barrier between the cis and trans conformations of the X-Pro bond is relatively low, leading to a mixture of isomers in solution. This can be undesirable in drug design, where a single, well-defined conformation is often preferred. Proline analogues can be used to bias the equilibrium towards one isomer. This compound, due to its rigid bicyclic structure, strongly favors the trans conformation.[7]

Table 2: Influence of Proline Analogues on Cis/Trans Isomer Ratio

Amino Acid AnaloguePredominant Isomer% trans (approximate)Reference
L-Prolinetrans80-95%
4(R)-Hydroxyprolinetrans>95%[5]
4(S)-Fluoroprolinetrans/cis mixtureCan increase cis population[6]
This compound (Oic)Exclusively trans>99%[7]

Experimental Data and Analysis

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[8][9][10] Chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide detailed information about dihedral angles and the cis/trans isomer ratio. Studies on peptides containing this compound have shown characteristic downfield shifts for specific protons, indicative of its rigid conformation.[7] Comparative NMR studies with other proline analogues would reveal distinct spectral signatures corresponding to their unique conformational preferences.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The crystal structure of a hexapeptide containing this compound has confirmed its ability to induce a stable polyproline II (PPII) helix with all-trans amide bonds.[7] Comparing this to the crystal structures of peptides with other proline analogues can provide a definitive picture of their conformational constraints.[1][11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.[12][13] Peptides with a high content of polyproline II (PPII) helix, often induced by proline and its analogues, exhibit a characteristic CD spectrum with a strong negative band around 206 nm and a weak positive band around 228 nm.[14][15] The exact position and intensity of these bands can be sensitive to the specific proline analogue used and the solvent environment. For instance, peptides containing hydroxyproline in a collagen-like sequence show a CD spectrum characteristic of a PPII helix.[14]

Table 3: Representative Circular Dichroism Data for Peptides Containing Proline Analogues

Peptide CompositionSecondary Structureλmin (nm)[θ]min (deg cm2 dmol-1)λmax (nm)[θ]max (deg cm2 dmol-1)Reference
(Pro)nPolyproline II Helix~206Varies with length~228Varies with length[14]
(Pro-Hyp-Gly)nPolyproline II Helix~198-~225-[14]

Note: [θ] represents the mean residue ellipticity. The values can vary based on peptide length, concentration, and solvent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Proline Analogues

The synthesis of peptides incorporating non-standard amino acids like this compound is routinely achieved using Fmoc-based solid-phase peptide synthesis.

General Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including the proline analogue) using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus of the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

A more detailed step-by-step protocol can be found in various peptide synthesis resources.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the NMR data using appropriate software. Assign the resonances to specific protons and carbons in the peptide. Analyze NOE data to determine inter-proton distances, which are then used to calculate the 3D structure of the peptide. J-coupling constants provide information on dihedral angles. The presence of multiple sets of resonances for the same residue can be used to quantify the cis/trans isomer ratio.

Signaling Pathway and Experimental Workflow Visualization

Proline-rich motifs in proteins are often recognized by specific protein domains, such as SH3 domains, which are crucial in cell signaling.[16][17][18][19] The conformation of these proline-rich regions, which can be modulated by proline analogues, is critical for binding affinity and specificity.

Caption: Workflow for evaluating the effect of proline analogue-containing peptides on SH3 domain-mediated signaling.

Peptide_Conformation_Analysis Start Synthesized Peptide NMR NMR Spectroscopy (1D, 2D experiments) Start->NMR CD Circular Dichroism Spectroscopy Start->CD Xray X-ray Crystallography (if crystallizable) Start->Xray NMR_Data Chemical Shifts J-Couplings NOEs NMR->NMR_Data CD_Data Molar Ellipticity vs. Wavelength CD->CD_Data Xray_Data Electron Density Map Xray->Xray_Data Structure_Calc 3D Structure Calculation Dihedral Angle Restraints Cis/Trans Ratio NMR_Data->Structure_Calc Secondary_Struc Secondary Structure (PPII, β-turn, etc.) CD_Data->Secondary_Struc Crystal_Struc High-Resolution Solid-State Structure Xray_Data->Crystal_Struc Final_Model Conformational Model of Peptide Structure_Calc->Final_Model Secondary_Struc->Final_Model Crystal_Struc->Final_Model

Caption: Experimental workflow for the conformational analysis of peptides containing proline analogues.

Conclusion

This compound stands out as a highly effective proline analogue for rigidly constraining peptide backbones into a trans-prolyl, polyproline II helical conformation. Its bicyclic nature eliminates the conformational ambiguity associated with the ring pucker and cis/trans isomerization of standard proline. This makes it an invaluable tool for stabilizing specific peptide secondary structures, which is particularly beneficial in the design of peptidomimetics for therapeutic applications and as probes for studying protein-protein interactions. The choice of a proline analogue should be guided by the desired conformational outcome, and this guide provides the foundational data to make an informed decision. Further comparative studies incorporating a wider range of analogues within identical peptide scaffolds will continue to refine our understanding and expand the toolkit for rational peptide design.

References

Comparative Guide to the Biological Activity of Hexahydro-1H-pyrrolizine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of the hexahydro-1H-pyrrolizine scaffold, with a focus on their anticancer and anti-inflammatory properties. The information presented is based on available experimental data from peer-reviewed literature.

Anticancer Activity of Pyrrolizine Derivatives

Derivatives of the pyrrolizine core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes and induction of apoptosis.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various pyrrolizine-5-carboxamide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
10c MCF-7 (Breast)4.72[1]
12b A549 (Lung)Not specified, but most active[1]
Hep3B (Hepatoma)Not specified, but most active[1]
Schiff base 12c MCF-7 (Breast)0.14 - 2.54[2]
A2780 (Ovary)0.14 - 2.54[2]
HT29 (Colon)0.14 - 2.54[2]
Cu complex 13b MCF-7 (Breast)0.14 - 2.54[2]
A2780 (Ovary)0.14 - 2.54[2]
HT29 (Colon)0.14 - 2.54[2]
Cu complex 13e HT29 (Colon)0.05[2]
Hybrid 8a MCF-7 (Breast)7.61
Hybrid 8e MCF-7 (Breast)1.07
Hybrid 8f MCF-7 (Breast)3.16
Compound 19a CDK-2 (Cyclin-dependent kinase 2)25.53 - 115.30 nM[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds listed above was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, Hep3B)

  • Complete cell culture medium

  • 96-well plates

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate adherence Allow cells to adhere (overnight) cell_seeding->adherence add_compounds Add test compounds and vehicle control adherence->add_compounds incubation_treatment Incubate for 48-72 hours add_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity of Pyrrolizine Derivatives

Certain pyrrolizine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.

Quantitative Analysis of COX Inhibition

The following table summarizes the in vitro inhibitory activity of a pyrrolizine-5-carboxamide derivative against COX-1 and COX-2 enzymes.

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
12b COX-1Not specified>100[1]
COX-2Not specified, but high inhibition>100[1]

Note: A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: COX Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using various commercially available assay kits or by following established protocols. The general principle involves measuring the production of prostaglandins in the presence and absence of the test compound.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Detection reagents (e.g., ELISA-based or fluorescence-based)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specified time.

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA for PGE2).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

COX_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prepare_enzyme Prepare COX-1 and COX-2 solutions pre_incubation Pre-incubate enzyme with compounds prepare_enzyme->pre_incubation prepare_compounds Prepare test compound dilutions prepare_compounds->pre_incubation add_substrate Add arachidonic acid pre_incubation->add_substrate incubation_reaction Incubate add_substrate->incubation_reaction stop_reaction Stop reaction incubation_reaction->stop_reaction measure_prostaglandin Quantify prostaglandin (e.g., ELISA) stop_reaction->measure_prostaglandin calculate_ic50 Calculate IC50 values measure_prostaglandin->calculate_ic50

General workflow for a COX inhibition assay.

Signaling Pathway Implication

The anticancer activity of some pyrrolizine derivatives is linked to the induction of apoptosis (programmed cell death). This process is often mediated through the activation of caspases, a family of protease enzymes that play essential roles in the execution phase of apoptosis.

Apoptosis_Pathway Pyrrolizine Pyrrolizine Derivative Kinase_COX Kinase / COX Inhibition Pyrrolizine->Kinase_COX Cell_Cycle_Arrest Cell Cycle Arrest Pyrrolizine->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Caspase-3/7 Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Proposed mechanism of action for some anticancer pyrrolizine derivatives.

This guide highlights the potential of hexahydro-1H-pyrrolizine derivatives as a scaffold for the development of novel anticancer and anti-inflammatory agents. Further research is warranted to explore the structure-activity relationships and to identify more potent and selective compounds within this chemical class.

References

A Comparative Guide to the Validation of Analytical Methods for Hexahydro-1H-pyrrolizine-2-carboxylic Acid and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of hexahydro-1H-pyrrolizine-2-carboxylic acid and structurally related pyrrolizidine alkaloids (PAs). Due to the limited availability of specific validation data for this compound, this document leverages established and validated methods for the broader class of PAs, offering a robust framework for researchers in the field. The focus is on providing objective performance comparisons and detailed experimental data to aid in method selection and development.

Introduction to Analytical Challenges

This compound, as a saturated bicyclic amine with a carboxylic acid functional group, presents unique analytical challenges. Its analysis often falls within the scope of methods developed for pyrrolizidine alkaloids, which are a class of naturally occurring toxins of concern in food safety and pharmaceutical development.[1] The key to a successful validation is a method that is sensitive, selective, accurate, and precise. The most commonly employed techniques for the analysis of PAs are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[2][3]

Comparison of Analytical Techniques

The choice of analytical technique is critical and depends on the sample matrix, the required sensitivity, and the available instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently the preferred method for its high sensitivity and selectivity in complex matrices.[3][4]

Technique Principle Advantages Disadvantages Typical Analytes
GC-MS Separation of volatile compounds followed by mass-based detection.High resolution, suitable for volatile and thermally stable compounds.Often requires derivatization for polar analytes, potential for thermal degradation of labile compounds.[2]Volatile PAs, derivatized amines and carboxylic acids.
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, widely available.Lower sensitivity and selectivity compared to MS, potential for matrix interference.Chromophore-containing PAs and derivatives.
LC-MS/MS High-resolution separation coupled with highly selective and sensitive mass detection.High sensitivity (low limits of detection), high selectivity, suitable for a wide range of polarities and molecular weights, can often analyze underivatized compounds.[4][5][6]Higher equipment cost and complexity.A broad range of PAs, including their N-oxides, and other bicyclic amines and carboxylic acids.[3][6]

Workflow for Analytical Method Validation

A typical workflow for the validation of an analytical method for this compound would involve several key stages, from sample preparation to data analysis.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Data Analysis Extraction Extraction (e.g., LLE, SPE) Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Chromatography Chromatographic Separation (e.g., LC, GC) Derivatization->Chromatography Detection Detection (e.g., MS/MS) Chromatography->Detection Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Detection->Validation Quantification Quantification Validation->Quantification Method Selection Logic start Define Analytical Goal (e.g., quantification, screening) matrix_complexity Assess Matrix Complexity start->matrix_complexity sensitivity_needed Required Sensitivity? matrix_complexity->sensitivity_needed High volatility Is Analyte Volatile? matrix_complexity->volatility Low lc_msms LC-MS/MS sensitivity_needed->lc_msms High hplc_uv HPLC-UV sensitivity_needed->hplc_uv Low volatility->sensitivity_needed No gc_ms GC-MS (with derivatization if needed) volatility->gc_ms Yes

References

A Comparative Analysis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid Stereoisomers: Unraveling the Influence of Chirality on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug discovery and development, the spatial arrangement of atoms within a molecule can profoundly dictate its biological function. This guide provides a comparative study of the stereoisomers of hexahydro-1H-pyrrolizine-2-carboxylic acid, a core scaffold found in a variety of biologically active compounds. While direct comparative data for the specific stereoisomers of the parent acid is limited in publicly available literature, this guide synthesizes information from closely related pyrrolizine derivatives to illustrate the critical role of stereochemistry in determining biological efficacy and pharmacokinetic profiles. The following sections present hypothetical yet representative data and experimental protocols to guide researchers in the evaluation of these and similar chiral molecules.

Stereochemistry and Biological Activity: A Comparative Overview

The biological activity of pyrrolizine derivatives has been notably linked to their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The orientation of the carboxylic acid group and the stereochemistry at the bridgehead carbons of the pyrrolizine core are critical for optimal interaction with the active site of these enzymes. Different stereoisomers can exhibit vastly different inhibitory potencies.

While specific data for this compound isomers is not available, a comparative study of related pyrrolizine-based COX inhibitors highlights this stereochemical dependence. For instance, studies on analogous compounds have shown that the cis-fusion of the two rings is often crucial for activity. Furthermore, the absolute configuration at the carbon bearing the carboxylic acid can dramatically influence binding affinity.

Table 1: Illustrative Biological Activity of this compound Stereoisomers Against COX Enzymes (Hypothetical Data)

StereoisomerConfigurationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Isomer A(2S, 7aR)5.20.86.5
Isomer B(2R, 7aS)4.80.76.9
Isomer C(2S, 7aS)25.615.31.7
Isomer D(2R, 7aR)30.118.91.6

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the potential differences in activity between stereoisomers, based on trends observed in related compound series. Experimental verification is required.

Pharmacokinetic Profiles: The Impact of Chirality on ADME

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of chiral drugs can also be stereoselective. Differences in how the body processes each stereoisomer can lead to significant variations in their bioavailability, duration of action, and potential for adverse effects. For pyrrolizidine alkaloids, metabolism is a key determinant of both their therapeutic and toxicological profiles.

Table 2: Predicted Pharmacokinetic Parameters of this compound Stereoisomers (Hypothetical Data)

StereoisomerConfigurationOral Bioavailability (%)Plasma Half-life (h)Primary Metabolic Pathway
Isomer A(2S, 7aR)454.2Glucuronidation
Isomer B(2R, 7aS)424.5Glucuronidation
Isomer C(2S, 7aS)151.8Oxidation
Isomer D(2R, 7aR)182.1Oxidation

Note: This data is predictive and based on general principles of stereoselective pharmacokinetics observed for other chiral compounds. Actual experimental data is necessary for confirmation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of stereoisomers. Below are representative protocols for the stereoselective synthesis and in vitro biological evaluation of this compound and its stereoisomers.

Stereoselective Synthesis of a cis-Hexahydro-1H-pyrrolizine-2-carboxylic Acid Derivative

This protocol is adapted from methodologies for the enantioselective synthesis of related cis-pyrrolizine carboxylate derivatives.[1]

Objective: To synthesize a single enantiomer of a cis-hexahydro-1H-pyrrolizine-2-carboxylic acid ester.

Materials:

  • Pyrrole-2-carboxaldehyde

  • (Methoxycarbonyl)methylenetriphenylphosphorane

  • Lithium hydroxide

  • Pivaloyl chloride

  • Benzotetramisole (BTM) catalyst

  • Methanol

  • Standard organic solvents and reagents for workup and purification.

Procedure:

  • Synthesis of the Enone Acid Precursor:

    • Pyrrole-2-carboxaldehyde is reacted with (methoxycarbonyl)methylenetriphenylphosphorane via a Wittig reaction to yield the corresponding pyrrole-derived acrylate.

    • The resulting ester is hydrolyzed using lithium hydroxide to afford the enone carboxylic acid.

  • Enantioselective Intramolecular Michael Addition-Lactonization:

    • The enone acid is treated with pivaloyl chloride to form a mixed anhydride in situ.

    • The Lewis base catalyst, benzotetramisole (BTM), is added to generate an acyl ammonium ion.

    • Deprotonation and subsequent intramolecular Michael addition leads to the formation of a dihydropyranone intermediate with high diastereoselectivity and enantioselectivity.

  • Ring-Opening to the Carboxylate:

    • The purified dihydropyranone is subjected to in situ ring-opening with methanol to yield the desired cis-pyrrolizine carboxylate derivative.

  • Purification and Characterization:

    • The final product is purified by column chromatography.

    • The structure and stereochemistry are confirmed using NMR spectroscopy, mass spectrometry, and X-ray crystallography.

G cluster_0 Synthesis of Enone Acid cluster_1 Enantioselective Cyclization cluster_2 Final Product Formation Pyrrole_2_carboxaldehyde Pyrrole_2_carboxaldehyde Wittig_reaction Wittig_reaction Pyrrole_2_carboxaldehyde->Wittig_reaction (Ph)3P=CHCO2Me Pyrrole_acrylate Pyrrole_acrylate Wittig_reaction->Pyrrole_acrylate Hydrolysis Hydrolysis Pyrrole_acrylate->Hydrolysis LiOH Enone_acid Enone_acid Hydrolysis->Enone_acid Mixed_anhydride Mixed_anhydride Enone_acid->Mixed_anhydride PivCl Acyl_ammonium Acyl_ammonium Mixed_anhydride->Acyl_ammonium BTM Michael_addition Michael_addition Acyl_ammonium->Michael_addition Deprotonation Dihydropyranone Dihydropyranone Michael_addition->Dihydropyranone Ring_opening Ring_opening Dihydropyranone->Ring_opening MeOH Final_Product Final_Product Ring_opening->Final_Product cis-pyrrolizine carboxylate

Caption: Synthetic workflow for a cis-pyrrolizine carboxylate.

In Vitro COX Inhibition Assay

Objective: To determine the IC₅₀ values of the this compound stereoisomers for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds (stereoisomers dissolved in DMSO)

  • Prostaglandin screening EIA kit

  • Buffer solution (e.g., Tris-HCl)

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in buffer containing heme.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme solution at various concentrations for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped by the addition of a quenching agent (e.g., hydrochloric acid).

  • Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection and Analysis Enzyme_prep Prepare COX-1/COX-2 with Heme Incubation Pre-incubate enzyme with compound Enzyme_prep->Incubation Compound_prep Prepare serial dilutions of stereoisomers Compound_prep->Incubation Reaction_start Add Arachidonic Acid Incubation->Reaction_start Reaction_stop Quench reaction Reaction_start->Reaction_stop EIA Quantify PGE2 using EIA Reaction_stop->EIA Data_analysis Calculate % inhibition and IC50 EIA->Data_analysis

Caption: Workflow for the in vitro COX inhibition assay.

Signaling Pathway: COX Inhibition

Many anti-inflammatory agents exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. By blocking the conversion of arachidonic acid to prostaglandins, COX inhibitors can effectively reduce these symptoms. The stereochemistry of an inhibitor plays a crucial role in its ability to bind to the active site of COX-1 and COX-2.

G Arachidonic_Acid Arachidonic Acid COX_enzymes COX-1 / COX-2 Arachidonic_Acid->COX_enzymes Prostaglandins Prostaglandins COX_enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Hexahydro-1H-pyrrolizine- 2-carboxylic acid (Active Stereoisomer) Inhibitor->COX_enzymes Inhibition

Caption: Inhibition of the COX pathway by an active stereoisomer.

Conclusion

This comparative guide underscores the paramount importance of stereochemistry in the design and development of novel therapeutics based on the this compound scaffold. While the presented data is illustrative, it is based on established principles and findings for related compounds. Future research should focus on the direct, head-to-head comparison of all stereoisomers of this parent acid to fully elucidate their therapeutic potential and structure-activity relationships. The provided protocols offer a starting point for researchers to undertake such investigations.

References

Comparative Guide to Purity Assessment of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Focus on Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for assessing the purity of hexahydro-1H-pyrrolizine-2-carboxylic acid, with a primary focus on Differential Scanning Calorimetry (DSC). Alternative techniques, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), are also detailed to offer a well-rounded perspective for selecting the most appropriate analytical method.

Introduction

This compound is a saturated bicyclic amino acid derivative. Its purity is a critical parameter in drug development and chemical research, directly impacting the compound's efficacy, safety, and reproducibility of experimental results. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be employed for the rapid determination of purity for highly pure, crystalline organic compounds. The method is based on the principle of melting point depression, where impurities lower and broaden the melting peak of a substance.

This guide presents a detailed experimental protocol for DSC analysis, alongside comparative data and methodologies for HPLC and qNMR, to aid researchers in making informed decisions for purity assessment.

Data Presentation: Comparison of Purity Assessment Methods

The following table summarizes the key performance characteristics of DSC, HPLC, and qNMR for the purity determination of this compound.

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Melting point depression based on the Van't Hoff equation.Separation of components based on their differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Typical Sample Amount 1-5 mg1-10 µL of a prepared solution (typically 0.1-1 mg/mL)5-20 mg
Analysis Time per Sample 30-60 minutes15-45 minutes10-20 minutes
Primary Measurement Mole fraction of impuritiesArea percent of the main peak relative to impurity peaksAbsolute or relative weight percent purity
Advantages - Absolute method (no reference standard of the analyte needed)- Fast for highly pure compounds- Minimal sample preparation- High sensitivity and resolution for separating impurities- Well-established and widely available- Can identify and quantify specific impurities if standards are available- Primary ratio method, highly accurate and precise- Provides structural information- Can quantify non-chromophoric and non-volatile impurities
Limitations - Requires a crystalline and thermally stable compound that melts without decomposition- Not suitable for amorphous or low-purity (<98.5 mol%) samples- Does not identify impurities- Requires a suitable chromophore for UV detection or alternative detectors (e.g., MS, RI)- Reference standards for impurities are needed for identification and accurate quantification- Lower sensitivity compared to HPLC- Requires a certified internal standard- Potential for signal overlap
Estimated Purity Range > 98.5 mol%Wide range, dependent on detector and methodWide range, high accuracy for major components

Experimental Protocols

Purity Assessment by Differential Scanning Calorimetry (DSC)

This protocol is based on the ASTM E928 standard test method for purity determination by DSC.

Prerequisite: Thermogravimetric Analysis (TGA)

Due to the potential for thermal decomposition, a preliminary TGA analysis is crucial.

  • Objective: To determine the thermal stability of this compound and ensure it does not decompose at or near its melting point.

  • Method:

    • Accurately weigh 2-5 mg of the sample into a TGA pan.

    • Heat the sample from ambient temperature to approximately 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor for any significant mass loss before or during the melting process. If mass loss is observed, DSC for purity is not a suitable method.

DSC Protocol

  • Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely ground, homogenous sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile impurities or sublimation of the sample.

  • DSC Parameters:

    • Temperature Program:

      • Equilibrate at a temperature at least 20 °C below the estimated melting point.

      • Ramp at a slow heating rate of 0.5 to 2.0 °C/min through the melting transition. A slower heating rate generally yields better resolution.

    • Purge Gas: Inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Reference: An empty, hermetically sealed aluminum pan.

  • Data Analysis:

    • Integrate the area of the melting endotherm.

    • The purity is calculated by the instrument's software based on the Van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm (for the carboxylic acid end absorption) or ELSD.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-15 mg of the sample into a clean, dry vial.

    • Accurately weigh (to 0.01 mg) a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5-7 times the longest T₁ of both the analyte and the standard).

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Mandatory Visualizations

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg Sample encapsulate Hermetically Seal in Pan weigh->encapsulate load Load Sample and Reference encapsulate->load heat Heat at 0.5-2.0 °C/min load->heat record Record Heat Flow vs. Temperature heat->record integrate Integrate Melting Peak record->integrate calculate Calculate Purity (Van't Hoff) integrate->calculate result result calculate->result Purity Result (mol%)

Caption: Workflow for DSC Purity Analysis.

Method_Comparison cluster_sample Sample Properties cluster_methods Purity Assessment Methods crystalline Crystalline & Thermally Stable DSC DSC crystalline->DSC Suitable chromophoric Contains Chromophore HPLC HPLC-UV chromophoric->HPLC Suitable soluble Soluble in NMR Solvent qNMR qNMR soluble->qNMR Suitable limitations_dsc Limitations: - Thermal instability - Amorphous nature DSC->limitations_dsc limitations_hplc Limitations: - No chromophore - Non-volatile impurities HPLC->limitations_hplc limitations_qnmr Limitations: - Low sensitivity - Signal overlap qNMR->limitations_qnmr

Caption: Logical Relationships for Method Selection.

Bioisosteric Replacement of Proline with Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline's unique cyclic structure imparts significant conformational constraints on peptides, making it a critical residue in protein folding, molecular recognition, and bioactive peptide conformations. Bioisosteric replacement of proline is a key strategy in medicinal chemistry to fine-tune peptide properties. This guide provides a comparative framework for the bioisosteric replacement of proline with hexahydro-1H-pyrrolizine-2-carboxylic acid, a more rigid bicyclic analog.

Introduction to Bioisosterism

Bioisosterism is a strategy in drug design that involves the substitution of a functional group or a molecule with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. In the context of proline, its bioisosteres are designed to mimic its steric and electronic properties while offering altered conformational rigidity and, potentially, improved resistance to enzymatic degradation.

Proline's pyrrolidine ring exists in two puckered conformations (Cγ-endo and Cγ-exo) and can lead to cis-trans isomerism of the preceding peptide bond, influencing the local peptide backbone conformation. This compound, as a bicyclic analog, introduces a higher degree of conformational constraint, locking the ring system into a more defined geometry. This rigidity can be advantageous in stabilizing a desired bioactive conformation and may lead to enhanced binding affinity and selectivity for a biological target.

Structural Comparison

A key difference between proline and this compound lies in the conformational flexibility of the five-membered ring. The bicyclic nature of the latter significantly restricts the puckering possibilities available to the proline ring.

Structural Comparison cluster_proline Proline cluster_analog This compound Proline_Structure Analog_Structure Proline_Structure->Analog_Structure Bioisosteric Replacement Proline_Desc Monocyclic structure with conformational flexibility (endo/exo pucker). Analog_Desc Bicyclic structure with increased conformational rigidity.

Caption: Structural relationship between proline and its bicyclic bioisostere.

Hypothetical Performance Comparison

The following tables summarize the expected outcomes and data to be collected from a comparative study.

Table 1: Physicochemical and Conformational Properties
PropertyProline-Containing PeptideThis compound-Containing PeptideRationale for Difference
Conformational Flexibility Higher (endo/exo puckering, cis/trans isomerization)Lower (rigid bicyclic system)The fused ring system of the bioisostere restricts bond rotations.
Dominant Conformation Dependent on sequence and environmentA more defined, stable conformation is expectedReduced number of low-energy conformational states.
Solubility Sequence-dependentPotentially altered due to changes in surface area and polarityThe bicyclic structure may present a different solvent-accessible surface.
Lipophilicity (LogP) BaselineMay increase or decrease depending on the specific isomerChanges in hydrocarbon content and polar group presentation.
Table 2: Biological Performance
ParameterProline-Containing PeptideThis compound-Containing PeptideRationale for Difference
Binding Affinity (KD) BaselinePotentially higher if the rigid conformation matches the bound statePre-paying the entropic penalty for binding.
Biological Activity (IC50/EC50) BaselineMay be enhanced or diminished depending on the required conformationA locked conformation may be more or less optimal for receptor activation.
Proteolytic Stability (t1/2) Susceptible to certain proteasesExpected to be higherThe unnatural amino acid may not be recognized by proteases.
Cell Permeability Sequence-dependentPotentially improved due to conformational rigidity and altered H-bondingA more rigid structure can favor conformations that mask polar groups.

Experimental Protocols

Detailed methodologies are crucial for a robust comparison. The following sections outline the key experiments.

Synthesis of Peptides

Peptides containing either proline or its bioisostere would be synthesized using solid-phase peptide synthesis (SPPS).

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (either Fmoc-Pro-OH or the corresponding protected this compound) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).

  • Washing: Wash the resin extensively with DMF after deprotection and coupling steps.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Peptide Synthesis Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycles Wash->Repeat for each amino acid Cleavage Cleavage & Deprotection Wash->Cleavage After final coupling Repeat->Fmoc_Deprotection Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques to elucidate the solution-state conformation of peptides.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.

  • Structural Restraint Generation: Extract structural restraints from the NMR data, such as inter-proton distances from NOESY/ROESY cross-peaks and dihedral angle constraints from coupling constants.

  • Structure Calculation: Use molecular modeling software to calculate a family of 3D structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

  • Data Analysis: Analyze the resulting spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide.

Biological Evaluation

Binding Affinity Assay (Surface Plasmon Resonance - SPR):

  • Chip Preparation: Immobilize the target protein on a sensor chip.

  • Peptide Injection: Inject a series of concentrations of the proline-containing or modified peptide over the chip surface.

  • Data Acquisition: Monitor the binding and dissociation in real-time.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

In Vitro Stability Assay:

  • Incubation: Incubate the peptides in human plasma or a relevant biological fluid at 37°C.

  • Sampling: Collect aliquots at various time points.

  • Analysis: Quench the enzymatic activity and analyze the amount of remaining intact peptide by LC-MS.

  • Half-life Calculation: Determine the half-life (t1/2) of the peptide.

Cell Permeability Assay:

  • Cell Culture: Seed a suitable cell line (e.g., Caco-2 for intestinal permeability) on a permeable support.

  • Peptide Application: Apply the peptide to the apical side of the cell monolayer.

  • Sampling: Collect samples from the basolateral side at different time points.

  • Quantification: Quantify the amount of peptide that has crossed the monolayer using LC-MS.

  • Permeability Coefficient Calculation: Calculate the apparent permeability coefficient (Papp).

Biological Evaluation Workflow cluster_binding Binding Affinity cluster_stability Stability cluster_permeability Permeability Peptide_Pro Proline Peptide SPR SPR Analysis Peptide_Pro->SPR Plasma_Incubation Plasma Incubation Peptide_Pro->Plasma_Incubation Cell_Assay Cell-based Assay Peptide_Pro->Cell_Assay Peptide_Analog Analog Peptide Peptide_Analog->SPR Peptide_Analog->Plasma_Incubation Peptide_Analog->Cell_Assay Binding Data (KD) Binding Data (KD) SPR->Binding Data (KD) Stability Data (t1/2) Stability Data (t1/2) Plasma_Incubation->Stability Data (t1/2) Permeability Data (Papp) Permeability Data (Papp) Cell_Assay->Permeability Data (Papp)

Caption: Workflow for the comparative biological evaluation of peptides.

Conclusion

The bioisosteric replacement of proline with conformationally constrained analogs like this compound is a promising strategy for the development of novel peptidomimetics with enhanced properties. While direct comparative data is currently lacking, the experimental framework outlined in this guide provides a clear path for researchers to systematically evaluate the impact of this substitution on peptide conformation, stability, and biological activity. Such studies are essential for advancing our understanding of structure-activity relationships and for the rational design of next-generation peptide-based therapeutics.

Comparative Docking Analysis of Hexahydro-1H-pyrrolizine Derivatives as Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the molecular docking studies of a series of novel hexahydro-1H-pyrrolizine derivatives designed as potential anti-inflammatory and anticancer agents. The study focuses on their interaction with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in the development of anti-inflammatory drugs and are also implicated in various cancers. The data presented here is based on a study by Al-Qurashi et al. (2021), which explores the design, synthesis, and in silico evaluation of these compounds.[1]

The core scaffold of the investigated compounds is a pyrrolizine/indolizine nucleus hybridized with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. This guide will focus on a subset of these derivatives to illustrate the comparative docking performance.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding free energies of selected pyrrolizine derivatives when docked into the active sites of COX-1 and COX-2. Lower binding energy indicates a more favorable and stable interaction between the ligand and the enzyme. For comparison, the binding energies of the parent NSAIDs (ibuprofen) and a known selective COX-2 inhibitor (SC-558) are also included.

Compound IDParent NSAIDTarget EnzymeBinding Free Energy (kcal/mol)
8a IbuprofenCOX-1-8.96
COX-2 -10.12
8e IbuprofenCOX-1-9.85
COX-2 -11.23
8f IbuprofenCOX-1-9.43
COX-2 -10.87
Ibuprofen-COX-1-6.91
COX-2-7.89
SC-558 (Co-crystallized ligand)-COX-2-10.01

Data extracted from a study on Pyrrolizine/Indolizine-NSAID Hybrids.[1]

The results indicate that the hybrid derivatives (8a, 8e, and 8f) exhibit significantly lower binding free energies for both COX-1 and COX-2 compared to the parent compound, ibuprofen.[1] Notably, all three derivatives show a preference for binding to COX-2 over COX-1, with compound 8e demonstrating the highest binding affinity for COX-2.[1] The enhanced binding energies suggest that the hybridization of the pyrrolizine scaffold with the NSAID moiety leads to more stable interactions within the enzyme's active site.[1]

Experimental Protocols

The molecular docking studies were performed using AutoDock 4.2 to predict the binding modes and affinities of the synthesized pyrrolizine derivatives with COX-1 and COX-2 enzymes.[1]

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structures of COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) were obtained from the Protein Data Bank.[1]

  • The protein structures were prepared for docking by removing water molecules and co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned.

  • The 3D structures of the pyrrolizine derivatives (ligands) were built using appropriate software and optimized to their lowest energy conformation. Gasteiger charges were computed for the ligand atoms.

2. Docking Simulation:

  • The grid box for the docking calculation was centered on the active site of each enzyme, encompassing the key amino acid residues.

  • The Lamarckian genetic algorithm was employed for the docking simulations.

  • The docking protocol was validated by re-docking the co-crystallized ligands into their respective protein structures and ensuring the root-mean-square deviation (RMSD) was within an acceptable range.

3. Analysis of Docking Results:

  • The binding interactions and conformations of the docked ligands were analyzed using Discovery Studio Visualizer.[1]

  • The binding free energies were calculated based on the scoring function of AutoDock, which includes terms for van der Waals forces, hydrogen bonding, electrostatic interactions, and torsional free energy.

Mandatory Visualization

The following diagram illustrates the general workflow of the comparative molecular docking study.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Protein Crystal Structures (COX-1: 1EQG, COX-2: 1CX2) PrepProt Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PrepProt Ligands 3D Structures of Pyrrolizine Derivatives PrepLig Prepare Ligands: - Energy Minimization - Assign Charges Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Docking Run Docking Simulation (AutoDock 4.2) PrepLig->Docking Grid->Docking Results Analyze Docking Poses and Interactions Docking->Results Compare Compare Binding Free Energies (kcal/mol) Results->Compare

Caption: Workflow for the comparative molecular docking study.

The binding mode analysis for the most potent derivative, 8e , within the COX-2 active site revealed key interactions. The 4-bromophenyl moiety of the compound occupied a hydrophobic pocket, and the pyrrolizine nucleus overlaid with the pyrazole ring of the co-crystallized ligand SC-558.[1] This compound formed multiple hydrogen bonds with crucial amino acid residues such as His90, Leu352, and Arg513, contributing to its high binding affinity.[1]

References

Safety Operating Guide

Proper Disposal of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Due to its classification as a pyrrolizidine alkaloid, a class of compounds known for significant toxicity, including potential carcinogenicity and hepatotoxicity, hexahydro-1H-pyrrolizine-2-carboxylic acid requires stringent disposal protocols. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or general waste streams.

This document provides essential procedural guidance for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals.

Core Disposal Protocol

All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Immediately segregate all waste contaminated with this compound at the point of generation.

  • Use designated, leak-proof, and chemically compatible waste containers. For solid waste (e.g., contaminated gloves, weigh boats, paper towels), use a clearly labeled, sealable bag or container. For liquid waste, use a dedicated, sealed, and shatter-resistant container.

  • Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

Step 2: Labeling

  • Clearly label all waste containers with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the associated hazards (e.g., "Toxic," "Carcinogen Suspect").

  • Note the date of waste accumulation.

Step 3: Storage

  • Store waste containers in a designated, secure, and well-ventilated area.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Secondary containment (e.g., placing the primary waste container inside a larger, chemically resistant tub) is highly recommended to prevent spills.

Step 4: Professional Disposal

  • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management vendor.

  • Provide the waste management company with a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for waste pickup and documentation.

Decontamination Procedures

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A triple-rinse procedure is recommended. The first two rinses should be with a solvent in which this compound is soluble. The final rinse should be with a suitable laboratory detergent and water. All rinsates must be collected and disposed of as hazardous liquid waste.

  • Work Surfaces: Decontaminate work surfaces, such as fume hood interiors and benchtops, by wiping them down with a cloth soaked in a suitable solvent, followed by a cleaning with a laboratory detergent. The contaminated cloths must be disposed of as solid hazardous waste.

Spill Management

In the event of a spill, evacuate the immediate area and follow your institution's established spill response protocol for toxic chemicals. This typically involves:

  • Notification: Alert your supervisor and the institutional EHS department immediately.

  • Containment: If safe to do so, prevent the spread of the spill using appropriate absorbent materials.

  • Cleanup: Only trained personnel with proper PPE should perform the cleanup. All materials used for cleanup must be disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuideline
Disposal Method Licensed Hazardous Waste Incineration (recommended)
Sewer Disposal Strictly Prohibited
Solid Waste Disposal Strictly Prohibited for contaminated materials
Container Type Chemically resistant, sealed, and clearly labeled

Experimental Workflow for Disposal

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

A Generation of this compound waste (solid or liquid) B Segregate waste at source A->B C Select appropriate, labeled hazardous waste container B->C D Transfer waste to container C->D E Securely seal container D->E F Store in designated hazardous waste accumulation area E->F G Arrange for pickup by licensed waste disposal vendor F->G H Complete waste manifest and documentation G->H I Waste removed for professional disposal H->I

Caption: Disposal workflow for this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.